Cytosporin A
Description
a hexahydrobenzopyran; an angiotensin II binding inhibitor; from Cytospora sp.; structure given in first source
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1aS,4aR,7R)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde |
InChI |
InChI=1S/C17H24O5/c1-4-5-6-7-10-11(9-18)14-17(15(22-17)13(10)20)8-12(19)16(2,3)21-14/h9,12,14-15,19H,4-8H2,1-3H3/t12-,14-,15-,17?/m1/s1 |
InChI Key |
ODZUPGUSIOTTSS-UBEPTHPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Mechanism of Cyclosporin A: A Technical Guide
Executive Summary
Cyclosporin (B1163) A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, represents a landmark discovery in pharmacology and medicine. Its introduction revolutionized the field of organ transplantation by providing a highly selective immunosuppressive agent, drastically improving patient outcomes and making procedures like heart and liver transplants routinely successful. Initially screened for its antifungal properties, the potent and specific T-cell inhibitory effects of CsA were discovered in 1972 by Jean-François Borel at Sandoz. This guide provides a detailed technical overview of the discovery, mechanism of action, and key experimental protocols related to Cyclosporin A, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, outlines methodologies, and visualizes complex pathways to offer a comprehensive resource on this pivotal therapeutic agent.
The Serendipitous Discovery of an Immunosuppressive Powerhouse
The journey of Cyclosporin A began in 1969 when a Sandoz (now Novartis) employee collected a soil sample from the Hardangervidda mountain plateau in Norway.[1] From this sample, the fungus Tolypocladium inflatum was isolated.[2][3] In the early 1970s, as part of a broad screening program for new antibiotics at Sandoz, a compound isolated from this fungus was evaluated.[1][4] While its antifungal activity was found to be too narrow for clinical use, further investigation by immunologist Dr. Jean-François Borel in 1972 revealed its profound immunosuppressive properties.[1][5]
Borel's testing showed that the compound, later named Cyclosporin A, could potently and selectively inhibit T-lymphocyte activation without the severe side effects, such as bone marrow suppression, associated with existing immunosuppressants like azathioprine.[1][5] This discovery was a pivotal moment, suggesting a new era in immunopharmacology. The biological effects and the absence of cytotoxicity were characterized by a team of Sandoz scientists, with both Borel and Dr. Hartmann Stähelin playing significant roles in its discovery and characterization, a subject of some historical debate.[4] Following these findings, extensive pre-clinical development was pursued, leading to the first successful animal organ transplants using CsA by Sir Roy Yorke Calne in Cambridge.[5] After overcoming initial challenges with drug absorption in human trials, Cyclosporin A was approved by the US Food and Drug Administration (FDA) in November 1983 for the prevention of organ transplant rejection.[5]
Physicochemical Properties and Structural Characterization
Cyclosporin A is a neutral, hydrophobic, cyclic peptide composed of 11 amino acids, some of which are non-proteinogenic.[2][6] Its unique structure, including seven N-methylated amide bonds, contributes to its oral bioavailability.[2] The structure was elucidated through chemical degradation and X-ray crystallographic analysis of an iodo-derivative.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [6] |
| Molecular Weight | 1202.6 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, chloroform; Slightly soluble in water. | [5][7] |
| UV Absorption | 215 nm | [6] |
| Producing Organism | Tolypocladium inflatum | [2][3] |
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Cyclosporin A exerts its immunosuppressive effect by selectively inhibiting T-cell activation. Its mechanism is not cytotoxic but rather a precise blockade of a key signaling cascade required for immune response.
-
Cytosolic Binding : CsA passively diffuses into the T-lymphocyte cytoplasm, where it binds to its intracellular receptor, cyclophilin A (CypA).[2][8][9]
-
Complex Formation : The binding forms a CsA-CypA complex. This complex is the active entity that mediates the drug's downstream effects.[10][11]
-
Calcineurin Inhibition : The CsA-CypA complex binds to calcineurin, a calcium and calmodulin-dependent protein phosphatase.[7][10][12] This binding inhibits calcineurin's phosphatase activity.
-
NFAT Blockade : Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[8][9][12] By inhibiting calcineurin, CsA prevents NFAT's dephosphorylation. Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[9][10]
-
Suppression of Gene Transcription : The failure of NFAT to enter the nucleus prevents the transcription of key cytokine genes essential for T-cell proliferation and activation, most notably Interleukin-2 (IL-2).[10][11][12]
-
Inhibition of JNK and p38 Pathways : In addition to the calcineurin/NFAT pathway, CsA also blocks the activation of the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[8][11]
The resulting reduction in IL-2 and other cytokines halts the clonal expansion of T-cells, thereby suppressing the cell-mediated immune response responsible for organ rejection.[11][12]
Experimental Protocols: Production and Isolation
The production of Cyclosporin A relies on the submerged fermentation of Tolypocladium inflatum. The following protocols are generalized from published methodologies.[6][13][14]
Fungal Culture and Fermentation
-
Strain Maintenance and Inoculum Preparation :
-
Maintain cultures of Tolypocladium inflatum (e.g., strain NRRL 8044 or Wb 6-5) on a suitable agar (B569324) medium such as Potato Dextrose Agar (PDA) or a glucose-mineral salt agar.[13][14]
-
To prepare a liquid pre-culture, transfer mycelial pieces (approx. 1 cm²) to a flask containing a liquid seed medium (e.g., glucose 50 g/L, casein peptone 10 g/L, KH₂PO₄ 1 g/L, KCl 2.5 g/L).[13]
-
Incubate the seed culture at 24-25°C with shaking (150-220 rpm) for 3 days or until growth is sufficient.[13][14]
-
-
Production Fermentation :
-
Inoculate the production medium with the seed culture (e.g., 8 mL seed into 250 mL medium).[14] The production medium typically contains a carbon source (e.g., fructose, sucrose), a nitrogen source (e.g., ammonium (B1175870) salt), and mineral salts.[13][14]
-
Conduct aerobic fermentation in a bioreactor at 25°C with controlled pH (5.3-5.7) and aeration for 9-14 days.[6][13]
-
Extraction and Purification
-
Biomass Separation :
-
Drying and Extraction :
-
Purification :
-
Concentrate the crude extract.
-
Perform a liquid-liquid extraction to remove fats and other non-polar impurities. A common method is to partition the extract between aqueous methanol and petroleum ether.[13]
-
Subject the purified extract to chromatographic separation. Preparative High-Performance Liquid Chromatography (HPLC) using a silica (B1680970) gel or aluminum oxide stationary phase is a standard method for isolating pure Cyclosporin A.[13]
-
Production Yields
The yield of Cyclosporin A from Tolypocladium inflatum can vary significantly depending on the strain, culture conditions, and fermentation method. Strain improvement through mutagenesis has been a key strategy to enhance production for commercial purposes.
| Strain / Condition | Production Yield (Cyclosporin A) | Source(s) |
| T. inflatum PTCC 5253 (Wild Type) | 37.5 mg/L | [15] |
| T. inflatum PTCC 5253 (UV Mutant M4) | 540 mg/L | [15] |
| T. inflatum Strain M6 (Epichlorohydrin Mutant) | 140 mg/L (submerged culture) | [16] |
| T. inflatum Strain M6 (Epichlorohydrin Mutant) | 318 mg/L (agar culture) | [16] |
| T. inflatum F605 or Wb 6-5 | Approx. 2 g/L (2000 mg/L) | [13] |
| T. inflatum NRRL 8044 (Fructose medium, Day 6) | 73.38 µg/5 mL/day (production rate) | [14] |
Conclusion
The discovery of Cyclosporin A from Tolypocladium inflatum is a testament to the value of natural product screening and fundamental immunological research. From a Norwegian soil sample to a cornerstone of transplant medicine, its journey highlights a remarkable success in drug development. The elucidation of its specific mechanism of action—the inhibition of the calcineurin-NFAT signaling pathway—not only provided a powerful therapeutic tool but also deepened our understanding of T-cell biology. The continued optimization of its production through fermentation and strain mutagenesis underscores the synergy between microbiology, chemistry, and medicine. Cyclosporin A fundamentally changed the face of transplantation, converting highly experimental procedures into life-saving realities for hundreds of thousands of patients worldwide.[5]
References
- 1. pmlive.com [pmlive.com]
- 2. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The controversial early history of cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.1: The cyclosporine story [davidmoore.org.uk]
- 6. iomcworld.com [iomcworld.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 10. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. US5256547A - Process for making and isolating cyclosporin a by fermentation - Google Patents [patents.google.com]
- 14. Frontiers | Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources [frontiersin.org]
- 15. brieflands.com [brieflands.com]
- 16. Enhancement of cyclosporin production in a Tolypocladium inflatum strain after epichlorohydrin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunosuppressive Action of Cyclosporin A: A Deep Dive into the Calcineurin-NFAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Cyclosporin (B1163) A (CsA) exerts its immunosuppressive effects, with a specific focus on its interaction with the calcineurin-NFAT signaling pathway. This pathway is a cornerstone of T-cell activation and, consequently, a critical target for immunomodulatory therapeutics.
The Core Mechanism: A Tripartite Interaction
Cyclosporin A's mechanism of action is not direct but relies on the formation of a composite inhibitory complex. Intracellularly, CsA first binds to a highly abundant cytosolic protein known as cyclophilin A (CypA).[1][2][3] This binding event induces a conformational change in CsA, enabling the resulting CsA-CypA complex to interact with high affinity and specificity with the serine/threonine phosphatase, calcineurin.[4][5][6]
Calcineurin is a heterodimeric protein composed of a catalytic subunit, calcineurin A, and a regulatory subunit, calcineurin B.[7][8][9][10] It plays a pivotal role in various cellular processes by dephosphorylating target proteins in a calcium (Ca²⁺) and calmodulin-dependent manner.[7][8][10] The CsA-CypA complex binds to a hydrophobic groove on calcineurin, sterically hindering the access of its substrates and thereby inhibiting its phosphatase activity.[4]
The primary downstream target of calcineurin in the context of T-cell activation is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[11][12][13] In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm.[14][15] Upon T-cell receptor (TCR) stimulation, a cascade of intracellular signaling events leads to a sustained increase in intracellular Ca²⁺ levels.[15][16] This elevation in Ca²⁺ activates calcineurin, which then dephosphorylates multiple serine residues in the regulatory domain of NFAT.[15][17] This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of NFAT into the nucleus.[14][17]
Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to specific response elements in the promoters of genes crucial for T-cell activation and immune response, most notably Interleukin-2 (IL-2).[5][11][13] IL-2 is a potent cytokine that promotes T-cell proliferation, differentiation, and survival.[5]
By inhibiting calcineurin's phosphatase activity, the CsA-CypA complex prevents the dephosphorylation of NFAT.[5][18] Consequently, NFAT remains in its phosphorylated state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of IL-2 and other pro-inflammatory genes.[5][19] This blockade of T-cell activation and cytokine production is the fundamental basis of Cyclosporin A's potent immunosuppressive effects.[6][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions within the Cyclosporin A-calcineurin-NFAT pathway.
| Interaction | Parameter | Value | Organism/System | Reference |
| Cyclosporin A - Cyclophilin A | Dissociation Constant (Kd) | ~2 x 10⁻⁷ M | Bovine Thymocytes | [3] |
| Cyclosporin A - Cyclophilin A | Dissociation Constant (Kd) | 36.8 nM | Not Specified | [20] |
| CsA-CypA Complex - Calcineurin | IC₅₀ (Inhibition of Phosphatase Activity) | 5 nM | Not Specified | [21] |
| Cyclosporin A | IC₅₀ (Inhibition of CRE-mediated Gene Transcription) | ~30 nM | Glucagon-expressing cell line | [22] |
| Cyclosporin A | IC₅₀ (Inhibition of Calcineurin in vivo) | >300 µg/L | Mice Spleen Cells | [23] |
| Cyclosporin A | IC₅₀ (Inhibition of IFN-γ response in vivo) | 517 - 886 µg/L | Mice | [23] |
| Cyclosporin A | IC₅₀ (Inhibition of PP2B in pancreatic acinar cells) | 65 nM | Pancreatic Acinar Cells | [24] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, cell type, and substrate used.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Cyclosporin A mechanism of action on the calcineurin-NFAT pathway.
Caption: Co-Immunoprecipitation workflow to detect protein-protein interactions.
Caption: NFAT-Luciferase reporter assay workflow to measure CsA activity.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to investigate the Cyclosporin A-calcineurin-NFAT pathway.
Co-Immunoprecipitation (Co-IP) for Calcineurin-Cyclophilin Interaction
This protocol is designed to demonstrate the interaction between calcineurin and the CsA-CypA complex.[25][26][27][28][29]
Materials:
-
Cell culture (e.g., Jurkat T-cells)
-
Cyclosporin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against calcineurin A
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-calcineurin A and anti-cyclophilin A)
Procedure:
-
Cell Treatment and Lysis:
-
Culture Jurkat T-cells to the desired density.
-
Treat one set of cells with an effective concentration of Cyclosporin A (e.g., 1 µM) for 1-2 hours. Leave another set untreated as a control.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Add the primary anti-calcineurin A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against calcineurin A (to confirm successful immunoprecipitation) and cyclophilin A (to detect the co-immunoprecipitated protein). A stronger band for cyclophilin A in the CsA-treated sample compared to the untreated control indicates the CsA-dependent interaction.
-
Calcineurin Activity Assay
This colorimetric assay measures the phosphatase activity of calcineurin in cell lysates.[30][31][32][33][34]
Materials:
-
Cell or tissue lysates
-
Calcineurin assay buffer (containing CaCl₂, calmodulin, and DTT)
-
RII phosphopeptide substrate
-
Malachite Green reagent for phosphate (B84403) detection
-
Phosphate standard solution
-
Cyclosporin A (as an inhibitor control)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
It may be necessary to desalt the samples to remove endogenous free phosphate.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a phosphate standard curve.
-
To the sample wells, add the cell lysate, assay buffer, and initiate the reaction by adding the RII phosphopeptide substrate.
-
For inhibitor control wells, pre-incubate the lysate with Cyclosporin A before adding the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to all wells. This reagent forms a colored complex with the free phosphate released by calcineurin activity.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of phosphate released in each sample by comparing the absorbance to the phosphate standard curve.
-
Calcineurin activity is expressed as pmol of phosphate released per minute per mg of total protein. A dose-dependent decrease in activity should be observed in the presence of Cyclosporin A.
-
NFAT Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and its inhibition by Cyclosporin A.[14][19][35]
Materials:
-
Jurkat T-cells or other suitable cell line
-
Cyclosporin A
-
T-cell activators (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against NFAT
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Stimulation:
-
Seed cells on coverslips or in a multi-well imaging plate.
-
Pre-treat cells with Cyclosporin A for 1 hour.
-
Stimulate the cells with PMA and Ionomycin for 15-30 minutes to induce NFAT translocation. Include an unstimulated control.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-NFAT antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.
-
Capture images of the NFAT (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.
-
In unstimulated cells, NFAT staining should be predominantly cytoplasmic. In stimulated cells, NFAT staining should co-localize with the DAPI stain in the nucleus. In CsA-treated and stimulated cells, NFAT should remain in the cytoplasm.
-
Quantify nuclear translocation by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm.
-
NFAT Reporter Assay
This luciferase-based reporter assay provides a quantitative measure of NFAT transcriptional activity.[36][37][38][39][40]
Materials:
-
Jurkat T-cell line stably transfected with a luciferase reporter plasmid containing NFAT response elements.
-
Cyclosporin A
-
T-cell activators (e.g., PMA and Ionomycin)
-
Luciferase assay reagent
Procedure:
-
Cell Plating and Treatment:
-
Plate the NFAT-luciferase reporter Jurkat cells in a 96-well white-walled plate.
-
Add serial dilutions of Cyclosporin A to the wells.
-
-
Stimulation:
-
Add T-cell activators (PMA and Ionomycin) to all wells except the negative control.
-
Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate at room temperature for ~15-30 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the transcriptional activity of NFAT.
-
Plot the luminescence signal against the concentration of Cyclosporin A to determine the IC₅₀ value for the inhibition of NFAT-driven transcription.
-
Conclusion
Cyclosporin A's intricate mechanism of action, involving the formation of a ternary complex with cyclophilin and calcineurin, provides a highly specific means of inhibiting T-cell activation. By preventing the dephosphorylation and subsequent nuclear translocation of NFAT, CsA effectively halts the production of key cytokines required for a robust immune response. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical immunosuppressive pathway and to develop novel immunomodulatory therapies.
References
- 1. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin - Wikipedia [en.wikipedia.org]
- 3. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin. Structure, function, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Calcineurin: form and function. | Semantic Scholar [semanticscholar.org]
- 9. Calcineurin - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NFAT [bio.davidson.edu]
- 16. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 17. NFAT - Wikipedia [en.wikipedia.org]
- 18. dovepress.com [dovepress.com]
- 19. Nuclear translocation and activation of the transcription factor NFAT is blocked by herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclosporin A inhibits Ca2+/calmodulin-dependent protein phosphatase and secretion in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 26. assaygenie.com [assaygenie.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 30. benchchem.com [benchchem.com]
- 31. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 32. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 34. Detection of calcineurin and mTOR activities [bio-protocol.org]
- 35. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 36. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 37. bpsbioscience.com [bpsbioscience.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. bpsbioscience.com [bpsbioscience.com]
- 40. promega.de [promega.de]
An In-depth Technical Guide to the Early Research on Cyclosporin A's Immunosuppressive Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that established Cyclosporin (B1163) A (CsA) as a potent and selective immunosuppressive agent. It delves into the core experiments, their detailed methodologies, and the quantitative data that paved the way for its clinical use in organ transplantation and the treatment of autoimmune diseases. The focus is on the early period of research, from its discovery to the elucidation of its primary mechanism of action.
Discovery and Initial Characterization
Cyclosporin A, a cyclic undecapeptide, was isolated from the fungus Tolypocladium inflatum.[1][2] Initially investigated for its antifungal properties, its potent immunosuppressive effects were discovered in 1972 by Jean-François Borel and his team at Sandoz.[3][4] Early studies revealed that CsA had a remarkable ability to suppress T-lymphocyte-mediated immune responses without causing significant bone marrow toxicity, a major drawback of existing immunosuppressants.[3][5]
Core Experimental Evidence of Immunosuppression
The early evidence for CsA's immunosuppressive activity came from a series of key in vitro and in vivo experiments. These demonstrated its profound and selective effect on T-lymphocytes.
Inhibition of T-Lymphocyte Proliferation
One of the first and most critical findings was CsA's ability to inhibit the proliferation of T-lymphocytes in response to mitogenic or allogeneic stimulation.
The one-way Mixed Lymphocyte Reaction (MLR) was a cornerstone assay used to assess the cell-mediated immune response in vitro and was pivotal in demonstrating CsA's effect.[6][7]
-
Cell Preparation:
-
Responder Cells: Lymphocytes are isolated from the peripheral blood or spleen of one donor (e.g., mouse strain A).
-
Stimulator Cells: Lymphocytes from a genetically different donor (e.g., mouse strain B) are treated with mitomycin C or irradiation to prevent their proliferation, ensuring a one-way reaction.[6]
-
-
Co-culture: Responder and stimulator cells are co-cultured, typically at a 1:1 ratio, in a suitable culture medium supplemented with serum.
-
Cyclosporin A Treatment: CsA is added at the initiation of the culture at various concentrations.
-
Proliferation Assay: After a defined incubation period (typically 4-5 days), the proliferation of the responder cells is measured by the incorporation of a radiolabeled nucleoside, such as ³H-thymidine, into their DNA. The amount of radioactivity incorporated is quantified using a scintillation counter.[6]
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the response of untreated control cultures. The IC50 value, the concentration of CsA that causes 50% inhibition of proliferation, is then determined.
The following table summarizes representative quantitative data from early studies on the inhibition of T-cell proliferation by Cyclosporin A.
| Assay Type | Stimulant | Cell Type | IC50 | Reference |
| T-Cell Proliferation | Phytohemagglutinin (PHA) | Human Peripheral Blood Lymphocytes | ~10 ng/mL | [8] |
| T-Cell Proliferation | anti-CD3 mAb | Human T-Cells | 10 ng/mL | [8] |
| Mixed Lymphocyte Reaction | Allogeneic Cells | Human Peripheral Blood Lymphocytes | Not specified | [9] |
| T-Cell Proliferation | Concanavalin A (Con A) | Rabbit Lymphocytes | ~200 ng/mL (near complete inhibition) | [10] |
Inhibition of Cytokine Production
A crucial discovery in understanding CsA's mechanism was its ability to inhibit the production of key cytokines, particularly Interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation and activation.[2][11]
-
T-Cell Stimulation: T-lymphocytes are stimulated with a mitogen (e.g., PHA) or specific antigens in the presence or absence of varying concentrations of Cyclosporin A.[12]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
IL-2 Bioassay: The amount of IL-2 in the supernatants is quantified using an IL-2-dependent cell line (e.g., CTLL-2). These cells will only proliferate in the presence of IL-2.
-
The IL-2-dependent cells are cultured with serial dilutions of the collected supernatants.
-
Proliferation is measured by ³H-thymidine incorporation.
-
A standard curve is generated using known concentrations of recombinant IL-2 to quantify the amount of IL-2 in the experimental samples.
-
-
Data Analysis: The results are expressed as units of IL-2 per milliliter or as a percentage of the IL-2 production in untreated control cultures.
The following table presents data on the inhibition of IL-2 production by Cyclosporin A from early research.
| Stimulant | Cell Type | IC50 for IL-2 Inhibition | Reference |
| PHA | Human Peripheral Blood | ~300-400 µg/L | [12] |
| PHA or OKT3 | Human T-Cell Clones | < 100 ng/mL (complete inhibition) | [2] |
Elucidation of the Molecular Mechanism of Action
Subsequent research focused on identifying the intracellular targets of Cyclosporin A and the specific signaling pathways it disrupts.
Discovery of Cyclophilin: The Intracellular Receptor
A major breakthrough was the identification of a specific cytosolic binding protein for CsA, named cyclophilin.[13] This discovery indicated that CsA's effects were mediated by an intracellular mechanism.
-
Preparation of Cytosolic Extract: Cytosolic extracts are prepared from lymphoid tissues (e.g., bovine thymocytes) through homogenization and ultracentrifugation to remove cellular debris and membranes.[13]
-
Competitive Binding Assay:
-
A constant amount of radiolabeled CsA (e.g., ³H-CsA) is incubated with the cytosolic extract.
-
Increasing concentrations of unlabeled CsA or its analogues are added to compete for binding to cyclophilin.
-
The bound and free radiolabeled CsA are separated, for example, by charcoal adsorption.[14]
-
-
Quantification: The amount of bound radioactivity is measured, and the dissociation constant (Kd) for the interaction between CsA and cyclophilin is determined.
The following table summarizes the binding affinity of Cyclosporin A for its intracellular receptor, cyclophilin.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| Cyclosporin A | Cyclophilin A | ~2 x 10⁻⁷ M | [13] |
| Cyclosporin A | Cyclophilin A | 36.8 nM | [15] |
| Cyclosporin A | Cyclophilin B | 9.8 nM | [15] |
| Cyclosporin A | Cyclophilin C | 90.8 nM | [15] |
Identification of Calcineurin as the Target of the CsA-Cyclophilin Complex
The final piece of the core mechanistic puzzle was the discovery that the CsA-cyclophilin complex binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[16]
-
Purification of Components: Recombinant or purified calcineurin and cyclophilin are used in the assay.
-
Formation of the Inhibitory Complex: Cyclosporin A is pre-incubated with cyclophilin to allow the formation of the CsA-cyclophilin complex.
-
Phosphatase Reaction:
-
Calcineurin is incubated with a phosphorylated substrate (e.g., RII phosphopeptide).
-
The reaction is initiated in the presence of calcium and calmodulin.
-
The CsA-cyclophilin complex is added at various concentrations to the reaction mixture.
-
-
Measurement of Dephosphorylation: The release of free phosphate (B84403) from the substrate is measured, often using a colorimetric method.
-
Data Analysis: The inhibitory activity of the CsA-cyclophilin complex on calcineurin is determined by measuring the reduction in phosphate release compared to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Cyclosporin A and a typical experimental workflow for assessing its immunosuppressive effects.
Conclusion
The early research on Cyclosporin A established it as a groundbreaking immunosuppressive agent with a novel and highly specific mechanism of action. The meticulous experimental work, from cellular assays like the Mixed Lymphocyte Reaction to the biochemical characterization of its interaction with cyclophilin and calcineurin, provided a solid foundation for its development as a cornerstone of transplantation medicine. This guide has outlined the key experimental protocols and quantitative findings from this pivotal era, offering valuable insights for today's researchers in immunology and drug development.
References
- 1. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of cyclosporin A: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological effects of cyclosporin A: A new antilymphocytic agent | Semantic Scholar [semanticscholar.org]
- 5. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 8. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the production of a soluble helper mediator by cyclosporin A results in the failure to generate alloreactive cytolytic cells in mixed-lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of T lymphocyte activation by cyclosporin A: interference with the early activation of plasma membrane phospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Inhibition of stimulated interleukin-2 production in whole blood: a practical measure of cyclosporine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its therapeutic efficacy is primarily attributed to its highly specific interference with T-lymphocyte activation. This technical guide provides a detailed exploration of the primary molecular targets of Cyclosporin A in T-lymphocytes, focusing on the core interactions that lead to immunosuppression. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the complex signaling pathways involved.
Introduction to Cyclosporin A's Mechanism of Action
Cyclosporin A exerts its immunosuppressive effects by inhibiting the activation of T-cells, a critical component of the adaptive immune system[1][2][3]. The cornerstone of its mechanism is not direct enzyme inhibition by the drug itself, but rather the formation of an inhibitory complex with an intracellular receptor. This complex then targets and inactivates a key signaling molecule in the T-cell activation cascade.
The initial and primary intracellular target of Cyclosporin A in T-lymphocytes is Cyclophilin A (CypA) , an abundant cytosolic protein[4][5]. The binding of CsA to CypA creates a composite surface on the complex. This newly formed CsA-CypA complex then binds to and inhibits the calcium and calmodulin-dependent serine/threonine phosphatase, Calcineurin (Cn) [1][6][7]. The inhibition of calcineurin is the pivotal event that leads to the downstream suppression of T-cell activation[1][8].
Calcineurin's primary substrate in T-cells is the Nuclear Factor of Activated T-cells (NFAT) , a family of transcription factors[1][9]. In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, allowing NFAT to translocate to the nucleus and induce the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2)[1][3][9]. By inhibiting calcineurin, the CsA-CypA complex prevents NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent gene expression[1][10].
Quantitative Data on Molecular Interactions
The following tables summarize the key quantitative data for the interactions of Cyclosporin A with its primary molecular targets in T-lymphocytes.
Table 1: Binding Affinity of Cyclosporin A for Cyclophilins
| Cyclophilin Isoform | Dissociation Constant (Kd) | Method | Source |
| Cyclophilin A (CypA) | 36.8 nM | Fluorescence Measurements | [11] |
| Cyclophilin A (CypA) | ~30 nM | Not Specified | [5] |
| Cyclophilin A (CypA) | ~200 nM | Not Specified | [12] |
| Cyclophilin B (CypB) | 9.8 nM | Fluorescence Measurements | [11] |
| Cyclophilin C (CypC) | 90.8 nM | Fluorescence Measurements | [11] |
Table 2: Inhibition of Calcineurin by the Cyclosporin A - Cyclophilin A Complex
| Parameter | Value | Cell/System Type | Source |
| IC50 | ~30 nM | Gene Transcription Assay (alpha TC2 cells) | [8] |
| IC50 | 40 nM (CsA-CypA complex) | In vitro Phosphatase Assay ([32P]casein substrate) | [13] |
| Kd | < 70 nM | Chemical Cross-linking | [14] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Cyclosporin A in T-lymphocytes.
Figure 1: T-Cell Receptor signaling pathway and the inhibitory action of Cyclosporin A.
Experimental Protocols
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the CsA-CypA complex.
Objective: To determine the IC50 of Cyclosporin A for calcineurin phosphatase activity.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate (radiolabeled or with a fluorescent tag)
-
Cyclosporin A
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., Malachite Green for colorimetric detection of released phosphate, or scintillation counter for radiolabeled substrate)
-
96-well microplate
-
Plate reader or scintillation counter
Methodology:
-
Reagent Preparation: Prepare a stock solution of Cyclosporin A in a suitable solvent like DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations.
-
Complex Formation: In a 96-well plate, pre-incubate a constant concentration of Cyclophilin A with the various concentrations of Cyclosporin A for 10-15 minutes at 30°C to allow for the formation of the CsA-CypA complex[15].
-
Calcineurin Activation: Add a solution containing calcineurin and calmodulin to each well.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells[15].
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range[15].
-
Detection: Stop the reaction and measure the amount of dephosphorylated substrate. For a colorimetric assay using Malachite Green, add the detection solution and measure absorbance at ~620 nm[15]. For a radioactive assay, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactivity, and measure the remaining radioactivity on the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each Cyclosporin A concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the Cyclosporin A concentration to generate a dose-response curve and determine the IC50 value[15].
Figure 2: Experimental workflow for the in vitro calcineurin inhibition assay.
Fluorescence Spectroscopy for Binding Affinity Determination
This method is used to determine the dissociation constant (Kd) of the interaction between Cyclosporin A and Cyclophilin A.
Objective: To determine the Kd of the CsA-CypA interaction.
Principle: The intrinsic fluorescence of Tryptophan residues in Cyclophilin A, particularly Trp-121 which is in close proximity to the CsA binding site, changes upon ligand binding. This change in fluorescence can be monitored to determine the binding affinity.
Materials:
-
Recombinant human Cyclophilin A
-
Cyclosporin A
-
Spectrofluorometer
-
Quartz cuvettes
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Methodology:
-
Sample Preparation: Prepare a stock solution of Cyclosporin A in a suitable solvent. Prepare a solution of Cyclophilin A in the assay buffer and determine its exact concentration.
-
Fluorescence Measurement: Place the Cyclophilin A solution in a quartz cuvette in the spectrofluorometer. Excite the sample at a wavelength of ~295 nm to selectively excite tryptophan residues and record the emission spectrum (typically from 300 to 400 nm).
-
Titration: Make sequential additions of small aliquots of the Cyclosporin A stock solution to the Cyclophilin A solution. After each addition, mix gently and record the fluorescence emission spectrum.
-
Data Analysis: Determine the change in fluorescence intensity at the emission maximum as a function of the Cyclosporin A concentration. Correct for dilution effects. Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Conclusion
The primary molecular targets of Cyclosporin A in T-lymphocytes are Cyclophilin A and the subsequent inhibition of Calcineurin. The formation of the CsA-CypA complex is the initial and essential step, which then allosterically inhibits the phosphatase activity of calcineurin. This targeted inhibition of the calcineurin-NFAT signaling pathway effectively blocks T-cell activation and proliferation, providing the molecular basis for the profound immunosuppressive effects of Cyclosporin A. A thorough understanding of these interactions, supported by quantitative data and robust experimental protocols, is crucial for the continued development of novel and improved immunosuppressive therapies.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyclophilin - Wikipedia [en.wikipedia.org]
- 5. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proposed molecular model for the interaction of calcineurin with the cyclosporin A-cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific interaction of the cyclophilin-cyclosporin complex with the B subunit of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cyclosporin A: A Deep Dive into the Inhibition of T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclosporin (B1163) A (CsA) is a cornerstone of immunosuppressive therapy, primarily utilized to prevent organ transplant rejection and manage autoimmune disorders.[1][2] Its efficacy lies in its ability to potently and selectively inhibit T-cell activation, a critical event in the adaptive immune response.[1][3][4] This technical guide provides a detailed examination of the molecular mechanisms underpinning CsA's action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved. The core of CsA's mechanism is the inhibition of calcineurin, a crucial phosphatase, which ultimately prevents the transcription of key cytokines like Interleukin-2 (B1167480) (IL-2) required for T-cell proliferation.[1][2][3]
The T-Cell Activation Cascade: An Uninhibited View
T-cell activation is a sophisticated process initiated by the interaction of a T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This engagement, along with co-stimulatory signals, triggers a signaling cascade that results in cytokine production and T-cell proliferation. A key pathway in this process is the calcium-calcineurin-NFAT pathway.[5][6]
-
TCR Engagement: The binding of the TCR/CD3 complex to an antigen-MHC complex on an APC initiates the cascade.
-
Signal Transduction & Calcium Influx: This triggers a series of intracellular events leading to a sustained increase in intracellular calcium (Ca2+) concentration.
-
Calcineurin Activation: The elevated Ca2+ levels lead to the activation of calmodulin, which in turn binds to and activates calcineurin, a serine/threonine phosphatase.[7][8][9][10]
-
NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that resides in the cytoplasm in its phosphorylated state.[1][11]
-
Nuclear Translocation and Gene Transcription: Dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate into the nucleus.[1][7] Inside the nucleus, NFAT binds to the promoter regions of genes encoding for crucial cytokines, most notably Interleukin-2 (IL-2).[1][2]
-
IL-2 Production and T-Cell Proliferation: The transcription and subsequent translation of the IL-2 gene lead to the secretion of IL-2.[12][13][14] IL-2 then acts in an autocrine and paracrine manner to drive the proliferation and differentiation of T-cells, mounting an immune response.
Mechanism of Action: How Cyclosporin A Intervenes
Cyclosporin A exerts its immunosuppressive effect by forming a molecular complex that directly inhibits calcineurin's enzymatic activity, thereby halting the T-cell activation cascade at a critical juncture.[1][3][4]
-
Cellular Entry and Binding: The lipophilic CsA molecule passively diffuses across the T-cell membrane into the cytoplasm.
-
Formation of the CsA-Cyclophilin Complex: Inside the cell, CsA binds to its intracellular receptor, cyclophilin A (CypA), a ubiquitous protein.[1][2][7]
-
Inhibition of Calcineurin: The resulting CsA-CypA complex acquires a high affinity for calcineurin.[3][4][11] This complex binds to calcineurin, sterically hindering its phosphatase active site and preventing it from dephosphorylating its substrates, most notably NFAT.[1][9][10]
-
NFAT Remains Phosphorylated: With calcineurin inhibited, NFAT remains in its phosphorylated state in the cytoplasm.[1]
-
Blocked Nuclear Translocation and Gene Transcription: Consequently, NFAT cannot translocate to the nucleus, and the transcription of IL-2 and other crucial cytokine genes is suppressed at the mRNA level.[3][14][15]
-
Suppression of T-Cell Response: The lack of IL-2 production prevents the clonal expansion of T-cells, effectively dampening the immune response.[12][16] Recent studies also suggest that CsA can block the activation of JNK and p38 signaling pathways, further contributing to its specificity as a T-cell activation inhibitor.[3][4]
Quantitative Analysis of Cyclosporin A's Inhibitory Activity
The potency of Cyclosporin A can be quantified through various in vitro and ex vivo assays. The 50% inhibitory concentration (IC50) is a key metric used to describe the concentration of CsA required to inhibit a specific biological process by half. These values can vary based on the experimental system (e.g., purified enzymes vs. whole cells) and conditions.
| Parameter | System/Assay | Typical IC50 Value | Reference |
| Calcineurin (CN) Inhibition | In vitro (Murine PBLs) | 7.5 ng/mL | [17] |
| Calcineurin (CN) Inhibition | In vitro (Murine SCS) | 24.4 ng/mL | [17] |
| Calcineurin (CN) Inhibition | In vitro (PBL in Culture Medium) | 2 µg/L | [18] |
| Calcineurin (CN) Inhibition | In vitro (PBL in Whole Blood) | 102 µg/L | [18] |
| IFN-γ Induction Inhibition | Ex vivo (PBL in Culture Medium) | 18 µg/L | [18] |
| IFN-γ Induction Inhibition | Ex vivo (PBL in Whole Blood) | 690 µg/L | [18] |
| IL-2 mRNA Accumulation | Jurkat T-cell line | Complete inhibition at 0.3-1.0 µg/mL | [14] |
| T-cell Proliferation | Ex vivo (Healthy Volunteers) | >80% inhibition post-dose | [16] |
Note: PBL = Peripheral Blood Leukocytes; SCS = Spleen Cell Suspension. The significant difference in IC50 values between culture medium and whole blood highlights the impact of CsA binding to blood components, which reduces its effective concentration available to leukocytes.[18]
Key Experimental Protocols
The elucidation of Cyclosporin A's mechanism of action relies on specific and robust experimental assays. Below are detailed methodologies for two fundamental experiments.
This assay directly measures the enzymatic activity of calcineurin by quantifying the release of inorganic phosphate (B84403) from a specific substrate. It is crucial for screening potential inhibitors like CsA.[19]
-
Principle: Calcineurin is a Ca2+/calmodulin-dependent phosphatase that dephosphorylates a specific phosphopeptide substrate (e.g., RII phosphopeptide).[19] The liberated free phosphate is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~620 nm.[19]
-
Materials:
-
Cell or tissue lysate containing calcineurin
-
Calcineurin Assay Kit (e.g., from Abcam or Millipore) containing:[20]
-
Assay Buffer (with CaCl2)
-
EGTA Buffer (as a negative control, chelates Ca2+)
-
Calmodulin
-
RII Phosphopeptide Substrate
-
Phosphate Standard
-
Green Assay Reagent (Malachite Green-based)
-
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates using the provided lysis buffer. To remove endogenous free phosphate, desalt the lysates using the provided gel filtration columns.[20]
-
Reaction Setup: In a 96-well plate, set up reactions for each sample under different conditions:
-
Total Activity: Lysate + Assay Buffer (with Calmodulin)
-
Ca2+-Independent Activity (Control): Lysate + EGTA Buffer
-
Background (Control): Lysate + Assay Buffer (without substrate)
-
-
Initiation: Add the RII phosphopeptide substrate to all wells except the background control to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[21]
-
Termination and Detection: Stop the reaction by adding the Green Assay Reagent to all wells. This reagent also initiates color development.
-
Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at ~620 nm.
-
Calculation: Calcineurin-specific activity is determined by subtracting the absorbance of the Ca2+-independent activity (EGTA wells) from the total activity. A phosphate standard curve is used to convert absorbance values into the amount of phosphate released.
-
This cell-based assay is used to quantify the activity of the NFAT transcription factor, providing a direct readout of the calcineurin signaling pathway's activation state.[22]
-
Principle: A reporter cell line (typically Jurkat T-cells) is genetically engineered to express a luciferase gene under the control of an NFAT-responsive element (NFAT-RE).[22][23] When the T-cell is activated and NFAT translocates to the nucleus, it binds to the NFAT-RE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to NFAT activity.[5][22][24]
-
Materials:
-
T-Cell Activation Bioassay Kit (e.g., from Promega) containing:[22][24]
-
TCR/CD3 Effector Cells (Jurkat cells with NFAT-RE-luciferase reporter)
-
-
T-cell activating stimulus (e.g., anti-CD3 antibody, PMA + Ionomycin)
-
Cyclosporin A (or other inhibitors to be tested)
-
Luciferase assay reagent (e.g., Bio-Glo™)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Methodology:
-
Cell Plating: Seed the NFAT reporter Jurkat cells into the wells of an opaque 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of Cyclosporin A to the appropriate wells and pre-incubate for a specified time (e.g., 30-60 minutes).
-
Cell Stimulation: Add the T-cell activating stimulus (e.g., anti-CD3 antibody) to all wells except the negative control.
-
Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 6 hours) at 37°C in a CO2 incubator.[24]
-
Luminescence Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.[24]
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Analysis: The reduction in luminescence in CsA-treated wells compared to the stimulated control wells indicates the inhibitory effect of CsA on the calcineurin-NFAT pathway. An IC50 value can be calculated by plotting the luminescence signal against the CsA concentration.
-
Conclusion
Cyclosporin A's role as a potent immunosuppressant is a direct consequence of its well-defined molecular mechanism. By forming a complex with cyclophilin, it effectively shuts down the Ca2+-calcineurin-NFAT signaling pathway, a critical axis for T-cell activation and proliferation. This targeted inhibition prevents the transcription of essential cytokines, primarily IL-2, thereby averting the amplification of the immune response. The quantitative data and experimental protocols detailed herein provide a framework for the continued study and development of calcineurin inhibitors and other immunomodulatory therapeutics. Understanding this core mechanism at a technical level is paramount for researchers and professionals working to refine immunosuppressive strategies and develop next-generation therapies with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 6. T Cell Activation Bioassays [promega.com]
- 7. pnas.org [pnas.org]
- 8. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Detection of calcineurin and mTOR activities [bio-protocol.org]
- 21. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 23. promega.de [promega.de]
- 24. promega.de [promega.de]
Methodological & Application
Dissolving Cyclosporin A for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used in research to study immune responses, signaling pathways, and as a selection agent.[1][2] Its lipophilic nature presents a challenge for its dissolution in aqueous cell culture media.[3] This document provides detailed protocols for the proper dissolution and use of Cyclosporin A in cell culture experiments, ensuring reproducibility and accurate experimental outcomes. It includes solubility data, step-by-step instructions for stock solution preparation, and guidelines for its application in cell-based assays. Additionally, it outlines the key signaling pathway affected by Cyclosporin A.
Introduction to Cyclosporin A
Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum.[1][2] Its primary mechanism of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][4][5] By binding to its intracellular receptor cyclophilin, Cyclosporin A forms a complex that inhibits calcineurin's phosphatase activity.[1][6][7] This blockade prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in the expression of cytokine genes, including Interleukin-2 (IL-2), which is crucial for T-cell activation.[2][6][7][8]
Solubility of Cyclosporin A
Cyclosporin A is a hydrophobic molecule with poor solubility in aqueous solutions.[3][9] Therefore, organic solvents are necessary to prepare concentrated stock solutions for use in cell culture. The choice of solvent and the final concentration in the culture medium are critical to avoid solvent-induced cytotoxicity.
Table 1: Solubility of Cyclosporin A in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1][10] |
| Ethanol (B145695) | 10 mg/mL to 200 mg/mL | [1][4][10] |
| Methanol | Soluble | [1][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [9] |
Note: For cell culture applications, DMSO and ethanol are the most commonly used solvents. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is kept low (typically below 0.5% v/v) to minimize toxicity.[11]
Experimental Protocols
Preparation of a 10 mM Cyclosporin A Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cyclosporin A (Molecular Weight: 1202.6 g/mol ) in DMSO.
Materials:
-
Cyclosporin A powder (e.g., from Sigma-Aldrich, Cayman Chemical, or Cell Signaling Technology)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the required volume of anhydrous, sterile DMSO to room temperature.
-
Weigh out the desired amount of Cyclosporin A powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 12.026 mg of Cyclosporin A.
-
Add the appropriate volume of DMSO to the tube containing the Cyclosporin A powder. For a 10 mM solution, add 1 mL of DMSO to 12.026 mg of Cyclosporin A.
-
Vortex the solution thoroughly until the Cyclosporin A is completely dissolved. The solution should be clear and colorless to faint yellow.[1][10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C, protected from light.[1][4][10] Under these conditions, the stock solution is stable for several months.[1][4]
Dilution of Cyclosporin A Stock Solution for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM Cyclosporin A stock solution to a final working concentration in cell culture medium.
Procedure:
-
Thaw a single aliquot of the 10 mM Cyclosporin A stock solution at room temperature.
-
Warm the required volume of complete cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 µM Cyclosporin A:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (1 µM) x (10 mL)
-
(10,000 µM) x V1 = (1 µM) x (10,000 µL)
-
V1 = 1 µL
-
-
Add the calculated volume of the Cyclosporin A stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion, which helps prevent precipitation.[11]
-
Mix the medium gently by inverting the tube or swirling the flask.
-
The medium containing Cyclosporin A is now ready for use in your cell culture experiment.
Visualization of Key Processes
Experimental Workflow for Cyclosporin A Treatment
The following diagram illustrates the general workflow for treating cells with Cyclosporin A.
Caption: Workflow for preparing and using Cyclosporin A in cell culture.
Cyclosporin A Signaling Pathway
This diagram illustrates the mechanism of action of Cyclosporin A, focusing on the calcineurin-NFAT signaling pathway.
Caption: Cyclosporin A inhibits calcineurin, preventing NFAT activation.
Storage and Stability
Proper storage of Cyclosporin A and its solutions is crucial to maintain its activity.
-
Powder: Store desiccated and protected from light at 2-8°C.[1] Under these conditions, the product is stable for at least two years.[1][10]
-
Stock Solutions: Stock solutions in DMSO or ethanol should be stored at -20°C and protected from light.[1][4][10] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[4]
-
Aqueous Solutions: Cyclosporin A is sparingly soluble and not stable in aqueous buffers for extended periods. It is recommended not to store aqueous solutions for more than one day.[9] The concentration of Cyclosporin A in solution may decrease over time due to adsorption to container walls.[1][10]
Safety Precautions
Cyclosporin A should be handled with care. It is intended for research use only and not for drug, household, or other uses.[1] Users should consult the Material Safety Data Sheet (MSDS) for detailed information on hazards and safe handling practices. Personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.
Conclusion
The successful use of Cyclosporin A in cell culture experiments hinges on its proper dissolution and handling. By following the detailed protocols and considering the stability and safety information provided in these application notes, researchers can ensure consistent and reliable results in their studies of immune function and cellular signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dovepress.com [dovepress.com]
- 3. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Cyclosporin A Treatment in Primary T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cyclosporin (B1163) A (CsA) in primary T cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for assessing its effects, and presents quantitative data to guide experimental design.
Introduction
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation and for treating autoimmune diseases.[1][2] Its primary mechanism of action is the inhibition of T cell activation, which prevents T cell proliferation and the production of inflammatory cytokines.[2][3][4] CsA exerts its effects by binding to the intracellular protein cyclophilin, and the resulting complex inhibits calcineurin, a calcium-dependent phosphatase.[1][2] This action blocks the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T cells (NFAT), a critical transcription factor for genes encoding cytokines like Interleukin-2 (IL-2).[1][2][5] As IL-2 is essential for T cell proliferation, its inhibition is a key outcome of CsA treatment.[2][5]
Mechanism of Action: The Calcineurin-NFAT Pathway
Cyclosporin A's primary immunosuppressive activity is mediated through the inhibition of the calcineurin-NFAT signaling pathway in T cells. Upon T cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it activates the transcription of genes crucial for T cell activation and immune response, most notably IL-2.[1] Cyclosporin A, by forming a complex with cyclophilin, binds to and inhibits the phosphatase activity of calcineurin, thereby preventing NFAT activation and subsequent gene transcription.[1] In addition to the calcineurin/NFAT pathway, CsA has also been shown to block the activation of JNK and p38 signaling pathways triggered by antigen recognition.
Caption: Cyclosporin A signaling pathway in T cells.
Quantitative Data: IC50 Values of Cyclosporin A
The inhibitory concentration (IC50) of Cyclosporin A can vary depending on the specific stimulus used to activate the T cells. Co-stimulation through the CD28 receptor, in particular, has been shown to dramatically increase the concentration of CsA required for inhibition.
| Parameter | Condition | Median IC50 | Reference |
| T Cell Proliferation | No Costimulation | 0.37 ng/mL | [6] |
| T Cell Proliferation | CD28 Costimulation | 4 µg/mL | [6] |
| IFN-γ Production | No Costimulation | Complete inhibition at 100 ng/mL | [6] |
| IFN-γ Production | CD28 Costimulation | Little effect at 100 ng/mL | [6] |
Experimental Protocols
The following are detailed protocols to assess the effect of Cyclosporin A on primary T cell proliferation and cytokine production.
Experimental Workflow Overview
Caption: General experimental workflow for CsA treatment.
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol measures T cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE staining solution
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)
-
Cyclosporin A stock solution
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.[7]
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.[7]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[2]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.[2]
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.[7]
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.[7]
-
Prepare serial dilutions of Cyclosporin A in complete RPMI-1640 medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[2][7]
-
Add 50 µL of T cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads at a bead-to-cell ratio of 1:1). Include an unstimulated control.[2][7]
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.[7]
-
Acquire the samples on a flow cytometer, detecting the CFSE signal.
-
Analyze the data to determine the percentage of proliferated cells based on the dilution of CFSE fluorescence.
-
Protocol 2: Cytokine Production Analysis by ELISA
This protocol quantifies the concentration of specific cytokines, such as IL-2, secreted into the culture supernatant.
Materials:
-
Culture supernatants from the T cell proliferation assay (or a parallel experiment without CFSE)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions.[7] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (culture supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using an ELISA plate reader at the appropriate wavelength.[7]
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[7]
-
Conclusion
The provided protocols and data serve as a comprehensive resource for investigating the effects of Cyclosporin A on primary T cell cultures. Careful consideration of the T cell activation method is crucial, as it can significantly impact the observed potency of CsA. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to further understand the immunomodulatory properties of this important compound.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cyclosporin A on non-T cell components of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Measuring Cyclosporin A Efficacy in Mixed Lymphocyte Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent calcineurin inhibitor that has become a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of various autoimmune diseases.[1] Its primary mechanism of action involves the suppression of T-cell activation, a critical event in the adaptive immune response. CsA achieves this by forming a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.[1] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and differentiation.[1]
The mixed lymphocyte reaction (MLR) is a robust and widely utilized in vitro assay that recapitulates the initial stages of T-cell activation in response to allogeneic stimuli, mimicking the recognition of foreign tissues during organ transplantation. This makes the MLR an invaluable tool for assessing the efficacy of immunosuppressive agents like Cyclosporin A.[2] In a one-way MLR, lymphocytes from one donor (the responder cells) are co-cultured with lymphocytes from a different, histo-incompatible donor (the stimulator cells) that have been treated to prevent their own proliferation.[3] The subsequent proliferation of the responder T-cells is a direct measure of their alloreactive response, which can be quantified to determine the inhibitory effects of a drug.
These application notes provide detailed protocols for measuring the efficacy of Cyclosporin A in a one-way mixed lymphocyte reaction using two common methods for assessing T-cell proliferation: [3H]-thymidine incorporation and Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Mechanism of Action of Cyclosporin A
The immunosuppressive activity of Cyclosporin A is centered on the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The binding of an antigen to the T-cell receptor (TCR) triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium levels. This rise in calcium activates calmodulin, which in turn activates calcineurin, a serine/threonine phosphatase. Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus. Once in the nucleus, NFAT, in conjunction with other transcription factors, binds to the promoter regions of genes encoding for IL-2 and other cytokines, driving T-cell activation and proliferation. Cyclosporin A disrupts this pathway by binding to its intracellular receptor, cyclophilin. The resulting CsA-cyclophilin complex directly binds to and inhibits calcineurin, thereby preventing NFAT dephosphorylation and its subsequent nuclear translocation. This blockade of IL-2 production is a primary mechanism by which Cyclosporin A exerts its potent immunosuppressive effects.[1][4]
Caption: Cyclosporin A signaling pathway.
Experimental Workflow for Measuring Cyclosporin A Efficacy in MLR
The general workflow for assessing the efficacy of Cyclosporin A in a one-way mixed lymphocyte reaction involves several key steps, from the isolation of peripheral blood mononuclear cells (PBMCs) to the final data analysis of T-cell proliferation.
Caption: MLR experimental workflow.
Data Presentation
The efficacy of Cyclosporin A is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the T-cell proliferative response by 50%. The following table summarizes representative quantitative data for Cyclosporin A in a mixed lymphocyte reaction.
| Parameter | Value | Cell Type | Assay Method | Reference |
| IC50 | ~23 ng/mL | Human PBMCs | [3H]-Thymidine Incorporation | [4] |
| Optimal Inhibitory Concentration | 0.5 - 1.0 µg/mL | Human Lymphocytes | [3H]-Thymidine Incorporation | [5] |
| Complete Inhibition | 1.0 - 2.5 µg/mL | Human Lymphocytes | Not Specified |
Experimental Protocols
Protocol 1: One-Way MLR with [3H]-Thymidine Incorporation
This protocol details the measurement of T-cell proliferation by quantifying the incorporation of radioactive thymidine (B127349) into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
Mitomycin C
-
Cyclosporin A
-
[3H]-thymidine
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized whole blood from two donors using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with RPMI-1640 medium and resuspend in complete medium.
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.
-
-
Preparation of Stimulator Cells:
-
Resuspend PBMCs from one donor (stimulator cells) at 1 x 10^7 cells/mL in complete medium.
-
Add Mitomycin C to a final concentration of 25 µg/mL.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells three times with RPMI-1640 medium to remove residual Mitomycin C.
-
Resuspend the treated stimulator cells in complete medium at a concentration of 2 x 10^6 cells/mL.
-
-
MLR Setup:
-
In a 96-well round-bottom plate, add 1 x 10^5 responder cells (PBMCs from the second donor) in 100 µL of complete medium to each well.
-
Add 1 x 10^5 Mitomycin C-treated stimulator cells in 50 µL of complete medium to each well.
-
Prepare serial dilutions of Cyclosporin A in complete medium and add 50 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Include control wells with responder cells alone and stimulator cells alone.
-
The final volume in each well should be 200 µL.
-
-
Incubation and [3H]-Thymidine Labeling:
-
Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.
-
On day 4, add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
Calculate the percentage of inhibition for each Cyclosporin A concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Cyclosporin A concentration.
-
Protocol 2: One-Way MLR with CFSE Staining and Flow Cytometry
This protocol utilizes the fluorescent dye CFSE to track T-cell proliferation. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.
Materials:
-
PBMCs from two healthy, unrelated donors
-
Ficoll-Paque PLUS
-
RPMI-1640 complete medium
-
Mitomycin C
-
Cyclosporin A
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of PBMCs and Preparation of Stimulator Cells:
-
Follow steps 1 and 2 from Protocol 1.
-
-
CFSE Staining of Responder Cells:
-
Resuspend responder PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled responder cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
MLR Setup:
-
In a 96-well round-bottom plate, add 1 x 10^5 CFSE-labeled responder cells in 100 µL of complete medium to each well.
-
Add 1 x 10^5 Mitomycin C-treated stimulator cells in 50 µL of complete medium to each well.
-
Add 50 µL of serially diluted Cyclosporin A or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram of the gated population.
-
The percentage of proliferated cells can be determined by quantifying the cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to the non-proliferating control).
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interleukin-2 Effect on the Inhibition of Mised Lymphocyte Reaction Induced by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cyclosporin A on human lymphocyte responses in vitro. III. CsA inhibits the production of T lymphocyte growth factors in secondary mixed lymphocyte responses but does not inhibit the response of primed lymphocytes to TCGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cyclosporin A as a Selection Agent in Transfected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely recognized for its role in preventing organ transplant rejection. Beyond its immunomodulatory functions, CsA has emerged as a valuable tool in cell biology, particularly in the selection of transfected cells. This document provides detailed application notes and protocols for the effective use of Cyclosporin A as a selection agent, primarily by enhancing the efficacy of other cytotoxic agents like puromycin (B1679871), especially in cell lines exhibiting multidrug resistance (MDR).
The principal mechanism behind this application is the ability of CsA to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene. P-gp is frequently overexpressed in cancer cell lines and is responsible for pumping out a wide range of xenobiotics, including certain selection antibiotics, thereby conferring resistance. By blocking P-gp, CsA increases the intracellular concentration of the primary selection agent, rendering the cells susceptible to its cytotoxic effects. This allows for efficient selection of successfully transfected cells that express a corresponding resistance gene, such as the puromycin N-acetyl-transferase (pac) gene.
These protocols and notes will guide researchers through the principles, practical steps, and optimization strategies for employing Cyclosporin A in their cell line development workflows.
Mechanism of Action
Cyclosporin A's utility as a co-selection agent is primarily attributed to its inhibition of the P-glycoprotein (P-gp) efflux pump. In many cell lines, intrinsic or acquired resistance to cytotoxic agents like puromycin is due to the overexpression of P-gp, which actively transports these agents out of the cell, preventing them from reaching their intracellular targets. CsA binds to P-gp, competitively inhibiting its function and leading to the intracellular accumulation of the co-administered selection agent, ultimately resulting in the death of non-transfected, sensitive cells.
In addition to its effect on P-gp, it is important for researchers to be aware of CsA's primary immunosuppressive mechanism of action, which involves the inhibition of the calcineurin-NFAT signaling pathway. This pathway is crucial for T-cell activation and cytokine production. While this action is central to its clinical use, it is generally not the basis for its role as a selection agent but may have off-target effects in certain experimental contexts.
Data Presentation
The use of Cyclosporin A can significantly reduce the required concentration of the primary selection agent and enhance the efficiency of selecting stably transfected cells. The following tables summarize quantitative data from studies using CsA in combination with puromycin.
Table 1: Effect of Cyclosporin A on Puromycin Concentration for Cell Viability
| Cell Line | Cyclosporin A (CsA) Concentration | Puromycin Concentration for 100% Cell Death | Reference |
| Epithelial Cells (BC1) | 0 µM | > 10 µg/mL | [1] |
| 5 µM | 0.5 µg/mL | [1] | |
| Metaplastic Cells (BC1) | 0 µM | > 50 µg/mL | [1] |
| 5 µM | 1 µg/mL | [1] |
Table 2: Recommended Working Concentrations for Selection Agents
| Selection Agent | Typical Working Concentration (without CsA) | Reference(s) |
| Puromycin | 1 - 10 µg/mL | [2][3][4] |
| G418 (Geneticin) | 100 - 1000 µg/mL | [5] |
| Hygromycin B | 50 - 400 µg/mL | [5] |
Table 3: Cyclosporin A Stock Solution Preparation and Storage
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| DMSO | 100 mg/mL | 10 mM | -20°C, protected from light |
| Ethanol | 200 mg/mL | 10 mM | -20°C, protected from light |
Note: The final solvent concentration in the cell culture medium should not exceed 0.1% to avoid toxicity.[6]
Experimental Protocols
The following protocols provide a general framework for using Cyclosporin A as a selection agent. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of puromycin required to kill all non-transfected cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
Procedure:
-
Seed your cells in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of puromycin in your complete cell culture medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL. Include a no-puromycin control.
-
Replace the medium in the wells with the medium containing the different concentrations of puromycin.
-
Incubate the plate under standard cell culture conditions.
-
Observe the cells daily for signs of cytotoxicity.
-
Replace the puromycin-containing medium every 2-3 days.
-
After 7-10 days, determine the lowest concentration of puromycin that results in 100% cell death. This is the optimal concentration for selection.
Protocol 2: Preparation of Cyclosporin A Stock Solution
Materials:
-
Cyclosporin A powder (Molecular Weight: 1202.6 g/mol )
-
Anhydrous DMSO or Ethanol
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution in DMSO, dissolve 12.03 mg of Cyclosporin A in 1 mL of anhydrous DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 3: Selection of Transfected Cells using Puromycin and Cyclosporin A
This protocol is for the selection of cells that have been transfected with a vector containing a puromycin resistance gene (pac).
Materials:
-
Transfected cells
-
Complete cell culture medium
-
Optimal concentration of puromycin (determined in Protocol 1)
-
Cyclosporin A stock solution (prepared in Protocol 2)
-
Non-transfected control cells
Procedure:
-
Transfection: Transfect your cells with the desired plasmid containing the puromycin resistance cassette using your preferred transfection method.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in complete medium without any selection agents.
-
Initiation of Selection:
-
Prepare the selection medium by adding the pre-determined optimal concentration of puromycin and Cyclosporin A to the complete cell culture medium. A recommended starting concentration for CsA is 5 µM.[1]
-
Split the transfected cells at a low density (e.g., 1:10 or 1:20) into new culture dishes containing the selection medium.
-
Culture a plate of non-transfected cells in the same selection medium as a control for the effectiveness of the selection.
-
-
Maintenance and Observation:
-
Replace the selection medium every 2-3 days.
-
Monitor the cells daily. Non-transfected cells should start to die within a few days.
-
Stably transfected cells will survive and begin to form colonies.
-
-
Isolation of Resistant Colonies:
-
After 7-14 days, when distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
-
Expansion: Expand the isolated clones in selection medium for a few passages before gradually weaning them off the selection agents for long-term culture and banking.
Troubleshooting
Problem: All cells, including transfected cells, are dying.
-
Possible Cause: The concentration of puromycin or Cyclosporin A is too high.
-
Solution: Re-evaluate the optimal puromycin concentration using a kill curve. Perform a toxicity assay for CsA alone on your cell line to ensure the concentration used is not cytotoxic.[1] Reduce the concentration of one or both agents.
Problem: A high number of non-transfected cells are surviving.
-
Possible Cause: The concentration of puromycin is too low, or the cells have a very high level of P-gp expression.
-
Solution: Increase the concentration of puromycin. You may also need to increase the concentration of CsA, but be mindful of its potential cytotoxicity at higher concentrations.
Problem: Slow selection process.
-
Possible Cause: The selection pressure is not stringent enough.
-
Solution: Ensure the optimal concentrations of both puromycin and CsA are being used. Confirm that the cells are actively dividing during the selection process.
Conclusion
The use of Cyclosporin A as a co-selection agent offers a powerful strategy to overcome multidrug resistance in transfected cells, particularly when using selection agents that are substrates for the P-glycoprotein pump. By carefully optimizing the concentrations of both Cyclosporin A and the primary selection agent, researchers can significantly improve the speed and efficiency of stable cell line generation. The protocols and data provided in this document serve as a comprehensive guide for the successful implementation of this technique in various research and drug development applications.
References
Application Notes and Protocols for Assessing Mitochondrial Permeability Transition with Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the mitochondrial permeability transition pore (mPTP) activity using Cyclosporin A (CsA) as a specific inhibitor. The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[1][2] Understanding and modulating its activity is a critical area of research in various pathologies and for drug development. Cyclosporin A is a well-established inhibitor of the mPTP, acting through its binding to cyclophilin D, a key regulator of the pore.[3][4]
I. Principle of mPTP Assays
The assessment of mPTP opening is crucial for understanding its role in cellular physiology and pathology. Several methods have been developed to monitor mPTP activity, primarily focusing on detecting changes in mitochondrial membrane integrity and function. The protocols detailed below describe three common assays: the Calcein-AM fluorescence quenching assay, the mitochondrial swelling assay, and the calcium retention capacity (CRC) assay. Cyclosporin A is used as a negative control to confirm that the observed effects are indeed mediated by the mPTP.
Signaling Pathway of mPTP Induction and Inhibition by Cyclosporin A
Various stimuli, including high levels of matrix Ca2+ and oxidative stress, can trigger the opening of the mPTP.[1][5] This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[6][7] Cyclosporin A inhibits mPTP opening by binding to cyclophilin D (CypD), preventing its interaction with the pore components.[3][4]
Caption: Signaling pathway of mPTP induction and its inhibition by Cyclosporin A.
II. Experimental Protocols
The following sections provide detailed protocols for three widely used assays to measure mPTP opening.
A. Calcein-AM Fluorescence Quenching Assay
This assay is based on the principle that calcein (B42510), a fluorescent dye, is loaded into the cell and accumulates in all compartments, including mitochondria.[6] The fluorescence in the cytosol is then quenched by CoCl₂, which cannot cross the inner mitochondrial membrane.[6][8] Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the mitochondrial calcein fluorescence, resulting in a decrease in the overall fluorescence signal.[9]
Caption: Experimental workflow for the Calcein-AM mPTP assay.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.[8]
-
Treatment with Cyclosporin A: Pre-incubate the cells with the desired concentration of Cyclosporin A (e.g., 0.2-10 µM) or vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.[7][8]
-
Dye Loading: Add Calcein-AM to a final concentration of 1-2 µM and CoCl₂ to a final concentration of 0.4-1 mM.[8] Incubate for 15-30 minutes at 37°C in the dark.
-
Induction of mPTP Opening: Add an mPTP inducer such as ionomycin (B1663694) (e.g., 1-10 µM) to the cell suspension.[8]
-
Fluorescence Measurement: Immediately measure the calcein fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells. A decrease in fluorescence indicates mPTP opening, which should be inhibited in the presence of Cyclosporin A.
B. Mitochondrial Swelling Assay
This spectrophotometric assay directly measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening. This swelling leads to a decrease in the absorbance (light scattering) of the mitochondrial suspension at 540 nm.[10][11]
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
-
Assay Buffer Preparation: Prepare an assay buffer containing components such as KCl, HEPES, and respiratory substrates (e.g., glutamate (B1630785) and malate).[10][12]
-
Assay Setup: Resuspend the isolated mitochondria in the assay buffer to a final concentration of 0.4-0.5 mg/mL in a cuvette.[10]
-
Treatment with Cyclosporin A: Add Cyclosporin A (e.g., 1 µM) or vehicle control to the mitochondrial suspension and incubate for 5 minutes.[10]
-
Induction of Swelling: Induce mPTP opening by adding a Ca²⁺ solution (e.g., 20-200 µM CaCl₂).[10]
-
Absorbance Measurement: Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer.
-
Data Analysis: A rapid decrease in absorbance indicates mitochondrial swelling. This swelling should be delayed or inhibited in the presence of Cyclosporin A.
C. Calcium Retention Capacity (CRC) Assay
The CRC assay measures the ability of mitochondria to take up and retain calcium before the mPTP opens. Mitochondria will sequester Ca²⁺ until a threshold is reached, at which point the mPTP opens, and the accumulated Ca²⁺ is released back into the medium.[12] This is monitored using a calcium-sensitive fluorescent dye.
-
Mitochondria Isolation and Buffer Preparation: Follow the same steps as for the mitochondrial swelling assay.
-
Assay Setup: Resuspend isolated mitochondria in the assay buffer containing a calcium-sensitive dye (e.g., Calcium Green 5N).[2]
-
Treatment with Cyclosporin A: Add Cyclosporin A (e.g., 0.5-10 µM) or vehicle control to the mitochondrial suspension.[13][14]
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 µM) to the mitochondrial suspension at regular intervals.[5][13]
-
Fluorescence Measurement: Continuously monitor the extra-mitochondrial Ca²⁺ concentration using a fluorometer. Each Ca²⁺ pulse will cause a transient increase in fluorescence, which will then decrease as mitochondria take up the Ca²⁺.[2]
-
Data Analysis: The point at which the fluorescence no longer returns to baseline after a Ca²⁺ pulse, but instead shows a sustained increase, indicates mPTP opening and release of accumulated calcium.[2] The total amount of Ca²⁺ added before this point is the calcium retention capacity. CsA is expected to increase the CRC.[15]
III. Data Presentation
The following table summarizes typical quantitative parameters for the described mPTP assays.
| Parameter | Calcein-AM Assay | Mitochondrial Swelling Assay | Calcium Retention Capacity (CRC) Assay |
| Sample Type | Whole Cells | Isolated Mitochondria | Isolated Mitochondria |
| mPTP Inducer | Ionomycin, High Ca²⁺ | High Ca²⁺, Oxidative Stress agents | High Ca²⁺ |
| Typical Inducer Conc. | 1-10 µM Ionomycin | 20-200 µM CaCl₂ | Sequential pulses of 10-20 µM CaCl₂ |
| Cyclosporin A Conc. | 0.2-10 µM | 1 µM | 0.5-10 µM |
| Detection Method | Fluorescence (Flow Cytometry/Plate Reader) | Spectrophotometry (Absorbance at 540 nm) | Fluorescence (Fluorometer) |
| Primary Readout | Decrease in Calcein Fluorescence | Decrease in Absorbance | Sustained increase in extra-mitochondrial Ca²⁺ fluorescence |
| Effect of CsA | Inhibition of fluorescence decrease | Inhibition of absorbance decrease | Increase in the amount of Ca²⁺ retained |
IV. Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and viable before starting the Calcein-AM assay.
-
Mitochondrial Integrity: The quality of isolated mitochondria is critical for the swelling and CRC assays. Assess mitochondrial integrity using methods such as measuring the respiratory control ratio.
-
Reagent Purity: Use high-purity reagents to avoid artifacts.
-
Controls: Always include appropriate positive (inducer alone) and negative (vehicle control, CsA) controls.
-
Optimization: The optimal concentrations of inducers, inhibitors, and dyes may vary depending on the cell type or tissue source and should be determined empirically.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial swelling assay (PTP opening) - Cell Biology [protocol-online.org]
- 12. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Jurkat Cell IL-2 Production Inhibition Assay with Cyclosporin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The activation of T-lymphocytes is a critical event in the adaptive immune response, characterized by the production of various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives cellular proliferation and differentiation. The Jurkat cell line, a human T-lymphocyte cell line, serves as a widely used in vitro model to study T-cell activation and signaling pathways. Upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, Jurkat cells mimic T-cell receptor (TCR) signaling, leading to robust IL-2 production[1][2][3].
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent that primarily functions by inhibiting IL-2 synthesis[4][5]. Its mechanism involves the formation of a complex with cyclophilin, which then binds to and inhibits calcineurin, a calcium/calmodulin-dependent phosphatase[4][6]. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor required for IL-2 gene expression[7][8].
This application note provides a detailed protocol for an IL-2 production inhibition assay using Jurkat cells treated with Cyclosporin A. The assay is a fundamental tool for screening and characterizing potential immunosuppressive compounds that target the T-cell activation pathway.
Signaling Pathway of T-Cell Activation and Cyclosporin A Inhibition
T-cell activation via the T-cell receptor (TCR) initiates a signaling cascade involving phospholipase C (PLC), which generates inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG)[9][10]. IP3 triggers the release of intracellular calcium (Ca2+), which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus to induce IL-2 gene transcription[7][11]. Cyclosporin A specifically inhibits calcineurin, thereby blocking this pathway[4][12].
Caption: T-Cell Activation and Cyclosporin A Inhibition Pathway.
Experimental Workflow
The assay follows a straightforward workflow, beginning with cell culture and culminating in the colorimetric detection of IL-2. Each step is critical for ensuring reproducible and accurate results.
Caption: Jurkat Cell IL-2 Production Inhibition Assay Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Media: RPMI-1640 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA), Ionomycin
-
Inhibitor: Cyclosporin A
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates
-
Detection: Human IL-2 ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam, or STEMCELL Technologies)[13][14][15]
-
Reagents: DMSO (for dissolving compounds), Phosphate-Buffered Saline (PBS)
Jurkat Cell Culture
-
Maintain Jurkat cells in suspension culture in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Split the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase before starting an experiment.
IL-2 Inhibition Assay Protocol
-
Cell Seeding: Harvest Jurkat cells, determine cell viability and density, and resuspend in fresh culture medium to a concentration of 2 x 10⁶ cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells/well)[1].
-
Inhibitor Preparation: Prepare a stock solution of Cyclosporin A in DMSO. Create a serial dilution series of Cyclosporin A in culture medium. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).
-
Inhibitor Addition: Add 50 µL of the diluted Cyclosporin A solutions to the appropriate wells. For control wells, add 50 µL of culture medium with the same final DMSO concentration.
-
Negative Control: Unstimulated cells (no PMA/Ionomycin).
-
Positive Control: Stimulated cells without inhibitor.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA and Ionomycin in culture medium. A common final concentration is 50 ng/mL PMA and 1 µg/mL Ionomycin[1]. Add 100 µL of this cocktail to all wells except the negative control wells (add 100 µL of medium instead). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂[1].
-
Supernatant Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C.
IL-2 Quantification by ELISA
Quantify the IL-2 concentration in the collected supernatants using a commercial human IL-2 ELISA kit. Follow the manufacturer's protocol precisely[13][16][17]. A general procedure is outlined below:
-
Plate Preparation: Use the 96-well plate pre-coated with an anti-human IL-2 capture antibody provided in the kit.
-
Standard Curve: Prepare a serial dilution of the recombinant human IL-2 standard provided in the kit to generate a standard curve.
-
Sample Addition: Add standards and collected supernatants to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated anti-human IL-2 detection antibody, followed by incubation.
-
Signal Generation: After another wash step, add Streptavidin-HRP, incubate, and then add a TMB substrate to develop the color.
-
Stop Reaction: Stop the reaction with the provided stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
Calculation of IL-2 Inhibition
-
Use the standard curve to determine the concentration of IL-2 (pg/mL) in each sample.
-
Calculate the percentage of IL-2 inhibition for each Cyclosporin A concentration using the following formula:
% Inhibition = (1 - (IL-2_Sample - IL-2_Negative_Control) / (IL-2_Positive_Control - IL-2_Negative_Control)) * 100
IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the biological response (in this case, IL-2 production) by 50%[18].
-
Plot the % Inhibition (Y-axis) against the log of the Cyclosporin A concentration (X-axis).
-
Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value[19][20]. Software such as GraphPad Prism or online calculators can be used for this purpose[21].
Sample Data Table
The results of the assay can be summarized in a table for clear comparison.
| Cyclosporin A (nM) | IL-2 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 15.2 | 4.5 | 0 |
| 0 (Stimulated) | 850.4 | 55.2 | 0 |
| 0.1 | 795.3 | 48.9 | 6.6 |
| 1 | 650.1 | 41.3 | 23.9 |
| 10 | 430.8 | 35.7 | 49.9 |
| 100 | 112.6 | 18.2 | 88.0 |
| 1000 | 25.4 | 6.8 | 98.2 |
| Calculated IC50 | 10.1 nM |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. NFAT - Wikipedia [en.wikipedia.org]
- 10. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. clyte.tech [clyte.tech]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Dose-Response Curve for Cyclosporin A in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of T-lymphocyte activation and proliferation.[2] Establishing a precise dose-response curve for CsA in lymphocytes is critical for determining its therapeutic window and understanding its immunomodulatory effects. This document provides detailed protocols and application notes for generating a robust dose-response curve for Cyclosporin A using primary human lymphocytes.
Principle
Cyclosporin A exerts its immunosuppressive effect by binding to the intracellular protein cyclophilin.[1] This complex then inhibits calcineurin, a calcium/calmodulin-dependent serine-threonine phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial cytokines, most notably Interleukin-2 (IL-2).[3][4] Since IL-2 is a primary growth factor for T-lymphocytes, its suppression leads to the inhibition of T-cell proliferation and the dampening of the immune response.[1][5]
Signaling Pathway of Cyclosporin A in T-Lymphocytes
The following diagram illustrates the signaling pathway affected by Cyclosporin A in T-lymphocytes.
Caption: Cyclosporin A Signaling Pathway in T-Lymphocytes.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 3 mL of Ficoll-Paque PLUS under the diluted blood for every 4 mL of the blood/PBS mixture, creating a distinct interface.
-
Centrifuge at 900 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 15 mL conical tube.
-
Wash the PBMCs by adding 10 mL of RPMI-1640 medium and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
Lymphocyte Proliferation Assay (LPA) using [³H]-Thymidine Incorporation
Materials:
-
Isolated PBMCs (1 x 10⁶ cells/mL)
-
Cyclosporin A (stock solution and serial dilutions)
-
Phytohemagglutinin (PHA), a potent T-cell mitogen
-
[³H]-Thymidine (1 µCi/well)
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Scintillation counter
-
Complete RPMI-1640 medium
Protocol:
-
Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Add 50 µL of complete RPMI-1640 medium containing serial dilutions of Cyclosporin A to the designated wells. Include a vehicle control (medium with the same solvent concentration used for CsA).
-
Add 50 µL of complete RPMI-1640 medium with or without PHA (final concentration typically 1-5 µg/mL) to the appropriate wells. Include unstimulated control wells (no PHA).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Six hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.
Experimental Workflow
The following diagram outlines the experimental workflow for establishing a dose-response curve for Cyclosporin A.
Caption: Experimental Workflow for Cyclosporin A Dose-Response Assay.
Data Presentation
The quantitative data from the lymphocyte proliferation assay should be summarized in a clear and structured table. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (CPM with CsA and PHA - CPM without PHA) / (CPM with PHA - CPM without PHA)] x 100
| Cyclosporin A Concentration (ng/mL) | Mean CPM (± SD) | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 150,000 (± 12,000) | 0% |
| 1 | 125,000 (± 9,800) | 16.7% |
| 10 | 85,000 (± 7,500) | 43.3% |
| 50 | 40,000 (± 4,200) | 73.3% |
| 100 | 15,000 (± 2,100) | 90.0% |
| 500 | 5,000 (± 800) | 96.7% |
| 1000 | 2,000 (± 500) | 98.7% |
Note: The data presented in this table is representative and should be generated from actual experimental results.
From this data, a dose-response curve can be plotted with the Cyclosporin A concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis. The IC₅₀ value, the concentration of CsA that causes 50% inhibition of lymphocyte proliferation, can then be determined from this curve. Based on published literature, the IC50 of Cyclosporin A for mitogen-induced lymphocyte proliferation is typically in the range of 10-100 ng/mL.[6] For instance, some studies have shown that CsA at a concentration of 100-1000 ng/mL significantly inhibited PBMC proliferation.[7] Furthermore, complete inhibition of PHA-induced IL-2 production has been observed at 100 ng/ml of CsA.[8]
Conclusion
This application note provides a comprehensive protocol for establishing a dose-response curve for Cyclosporin A in human lymphocytes. By following these detailed methodologies, researchers can obtain reliable and reproducible data to accurately assess the immunosuppressive potency of Cyclosporin A. The provided diagrams and data presentation formats are designed to facilitate a clear understanding of the experimental process and results, aiding in drug development and immunological research.
References
- 1. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. droracle.ai [droracle.ai]
- 5. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkishimmunology.org [turkishimmunology.org]
- 8. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Cyclosporin A in Elucidating Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent that has become an invaluable tool for dissecting intracellular signal transduction pathways.[1][2][3] Isolated from the fungus Tolypocladium inflatum, its clinical efficacy in preventing organ transplant rejection and treating autoimmune diseases stems from its ability to selectively modulate immune cell activation.[2][4][5] Beyond its therapeutic applications, CsA's specific mechanism of action has been leveraged by researchers to investigate fundamental cellular processes, primarily the calcineurin/NFAT signaling cascade and the regulation of the mitochondrial permeability transition pore (mPTP).[1][6][7][8] This document provides detailed application notes on the use of CsA as a research tool, comprehensive protocols for key experiments, and quantitative data to guide experimental design.
Application Notes
Cyclosporin A and the Calcineurin/NFAT Signaling Pathway
The primary mechanism of CsA's immunosuppressive action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4][9][10] CsA does not directly bind to calcineurin. Instead, it forms a high-affinity complex with its intracellular receptor, cyclophilin, an abundant cytosolic protein.[4][11][12] This CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.[10][13][14]
A critical substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[2][4][10] In resting cells, NFAT is phosphorylated and resides in the cytoplasm.[4][15] Upon T-cell activation, intracellular calcium levels rise, activating calcineurin.[3][10] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and promoting its translocation into the nucleus.[4][10][12] Once in the nucleus, NFAT collaborates with other transcription factors to induce the expression of genes crucial for T-cell activation and proliferation, including Interleukin-2 (B1167480) (IL-2).[1][2][12]
By inhibiting calcineurin, the CsA-cyclophilin complex prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent gene transcription.[1][4][12] This targeted inhibition of the calcineurin/NFAT pathway makes CsA an essential tool for studying T-cell activation and other cellular processes regulated by this signaling cascade.[16][17][18]
Cyclosporin A as an Inhibitor of the Mitochondrial Permeability Transition Pore (mPTP)
In addition to its effects on calcineurin, CsA is a potent inhibitor of the mitochondrial permeability transition pore (mPTP).[6][19][20] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[20][21][22] The opening of the mPTP is implicated in various pathological conditions, including ischemia-reperfusion injury.[8][21][23]
CsA inhibits the mPTP by binding to cyclophilin D (CypD), a mitochondrial matrix protein.[19] This interaction is thought to prevent CypD from inducing a conformational change in the core components of the mPTP, thereby stabilizing the closed state of the pore.[19] This inhibitory effect of CsA on the mPTP has been instrumental in identifying the pore's role in various forms of cell death and has established the mPTP as a viable therapeutic target.[6][8][23]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of Cyclosporin A with its targets.
| Parameter | Value | Description | Reference(s) |
| Calcineurin Inhibition | |||
| IC50 | ~7 nM | The half-maximal inhibitory concentration of CsA required to inhibit calcineurin phosphatase activity in vitro. | [13] |
| 11 nM - 27 nM | IC50 of CsA against cyclophilin A peptidyl-prolyl isomerase (PPIase) activity. | [24] | |
| Kd | < 70 nM | The dissociation constant for the binding of the CsA-cyclophilin complex to calcineurin, indicating high binding affinity. | [13] |
| Mitochondrial Permeability Transition Pore (mPTP) Inhibition | |||
| Effective Concentration | 0.2 µM | Concentration of CsA that improves mitochondrial function in failing cardiomyocytes by inhibiting mPTP. | [25] |
| 0.2 µM | Concentration of CsA that improves heart recovery during reperfusion. | [20] | |
| Cellular Effects | |||
| T-cell Proliferation Inhibition | ~100 nM | Typical working concentration for inhibiting T-cell proliferation in culture. | [26] |
| IL-2 Synthesis Inhibition | 200 ng/mL | Concentration of CsA that completely inhibits IL-2 synthesis in human lymphocytes. | [27] |
Experimental Protocols
Protocol 1: In Vitro Calcineurin Phosphatase Activity Assay
This protocol describes a method to determine the inhibitory effect of CsA on calcineurin phosphatase activity in vitro.
Materials:
-
Recombinant human Calcineurin (Cn)
-
Recombinant human Cyclophilin A (CypA)
-
Calmodulin
-
RII phosphopeptide substrate
-
Cyclosporin A
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA[28]
-
Malachite Green Phosphate (B84403) Detection Kit
-
96-well microplate
-
Plate reader (absorbance at ~620 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Cyclosporin A in DMSO.
-
Perform serial dilutions of the CsA stock solution in the Assay Buffer to create a range of concentrations for testing.[13]
-
Prepare the RII phosphopeptide substrate solution in the Assay Buffer.
-
Prepare a series of phosphate standards for generating a standard curve.[13]
-
-
Complex Formation:
-
In a 96-well plate, add the various dilutions of Cyclosporin A to the test wells.
-
Add a constant amount of cyclophilin to each test well.[13]
-
Include a vehicle control (DMSO) in the no-inhibitor control wells.
-
Pre-incubate the plate for 10-15 minutes at 30°C to facilitate the formation of the CsA-cyclophilin complex.[13]
-
-
Calcineurin Reaction:
-
Add recombinant calcineurin to all wells except for the blank and no-enzyme controls.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells except the blank.[13]
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[13]
-
-
Detection:
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.[13]
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Use the standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition for each CsA concentration.
-
Plot the percentage of inhibition against the logarithm of the CsA concentration to generate a dose-response curve and determine the IC50 value.[13]
-
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening in Isolated Mitochondria
This protocol outlines a common method to assess mPTP opening in isolated mitochondria by measuring calcium-induced swelling.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., containing KCl, MOPS, and respiratory substrates like glutamate (B1630785) and malate)
-
Calcium chloride (CaCl₂) solution
-
Cyclosporin A
-
Spectrophotometer capable of measuring light scattering at 540 nm
Methodology:
-
Mitochondria Preparation:
-
Isolate mitochondria from cells or tissues of interest using standard differential centrifugation techniques.
-
-
Assay Setup:
-
Resuspend the isolated mitochondria in the assay buffer at a specific concentration (e.g., 0.5-1.0 mg/mL).
-
Equilibrate the mitochondrial suspension in the spectrophotometer cuvette at a controlled temperature (e.g., 25-30°C).
-
-
Measurement of Mitochondrial Swelling:
-
Monitor the absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to mPTP opening.
-
Establish a stable baseline reading.
-
To induce mPTP opening, add a bolus of CaCl₂ to the mitochondrial suspension. The concentration of calcium required will depend on the specific mitochondrial preparation.
-
Record the change in absorbance over time.
-
-
Inhibition with Cyclosporin A:
-
In a separate experiment, pre-incubate the mitochondrial suspension with Cyclosporin A (e.g., 1-5 µM) for a few minutes before adding the CaCl₂ bolus.
-
Monitor the absorbance at 540 nm after calcium addition. Inhibition of mPTP opening will be observed as a significant reduction in the rate and extent of the absorbance decrease compared to the control without CsA.
-
-
Data Analysis:
-
Compare the rate of swelling (rate of absorbance decrease) in the presence and absence of Cyclosporin A to quantify its inhibitory effect on the mPTP.
-
Visualizations
Caption: The Calcineurin/NFAT signaling pathway and its inhibition by Cyclosporin A.
Caption: Experimental workflow for assessing mPTP opening via mitochondrial swelling.
References
- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. FK506 and cyclosporin, molecular probes for studying intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. Desensitization of the permeability transition pore by cyclosporin a prevents activation of the mitochondrial apoptotic pathway and liver damage by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Cyclosporin A and cardioprotection: from investigative tool to therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanisms of immunosuppression by cyclosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclosporin A binding in mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - ProQuest [proquest.com]
- 22. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclosporin A and cardioprotection: from investigative tool to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of mitochondrial permeability transition pores by cyclosporine A improves cytochrome C oxidase function and increases rate of ATP synthesis in failing cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 27. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cyclosporin A in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Cyclosporin (B1163) A (CsA) in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A in cell culture?
Cyclosporin A is a potent immunosuppressant that primarily functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] CsA first binds to an intracellular protein called cyclophilin.[1][3] This CsA-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[1][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4][5] As a result, NFAT cannot translocate to the nucleus to activate the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).[1][6]
Q2: What are the expected long-term effects of Cyclosporin A on cultured cells?
In long-term culture, CsA can lead to sustained immunosuppression in immune cell cultures by continuously inhibiting T-cell activation and proliferation.[7][8] For other cell types, long-term exposure may result in altered cell growth, including inhibition of proliferation and, in some cases, induction of apoptosis.[9][10] The specific long-term effects are highly dependent on the cell type and the concentration of CsA used.
Q3: Is Cyclosporin A cytotoxic in long-term cell culture?
Yes, Cyclosporin A can be cytotoxic, and its toxicity is both concentration- and time-dependent.[1][9] Higher concentrations and longer exposure times are more likely to induce cell death, which can manifest as either apoptosis or necrosis.[9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through viability assays before initiating long-term experiments.[1]
Q4: How should I prepare and store Cyclosporin A for long-term use?
Cyclosporin A is a powder that should be dissolved in a solvent like DMSO or absolute ethanol (B145695) to create a stock solution.[11] It is recommended to store the stock solution at -20°C and protect it from light.[5] To avoid repeated freeze-thaw cycles, aliquot the stock solution into working volumes.[11] For cell culture, the stock solution should be diluted into the culture medium immediately before use.[11]
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Unexpected Cytotoxicity Over Time
Possible Causes:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells, especially in long-term culture where the solvent exposure is prolonged.[12]
-
Compound Precipitation: Cyclosporin A has low solubility in aqueous media and may precipitate out of solution over time, leading to inconsistent concentrations and potential toxicity from aggregates.[11]
-
Off-Target Effects: CsA can have off-target effects that lead to cytotoxicity, particularly in sensitive cell types like renal cells.[3]
-
Induction of Apoptosis: At higher concentrations, CsA can induce apoptosis through pathways involving caspase-3 activation and the release of cytochrome c.[9]
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used in your highest CsA treatment group to assess solvent toxicity.[12]
-
Check for Precipitation: Visually inspect your culture medium for any signs of compound precipitation. If observed, consider preparing fresh dilutions more frequently or using a lower concentration.
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal, non-toxic concentration of CsA for your specific cell line by performing a viability assay (e.g., MTT or LDH assay) with a range of concentrations over different time points.[1][12]
-
Assess Apoptosis: To confirm if cell death is due to apoptosis, perform an apoptosis-specific assay, such as Caspase 3/7 activity or Annexin-V staining.[3]
Issue 2: Loss of Cyclosporin A Activity in Long-Term Culture
Possible Causes:
-
Compound Degradation: Cyclosporin A may degrade over time in culture medium at 37°C.
-
Suboptimal Cell Stimulation (for immune cells): If studying immunosuppressive effects, the stimulus used to activate T-cells (e.g., mitogens) may lose activity over time.[12]
-
Timing of Treatment: The effectiveness of CsA can be time-dependent. It is often most effective when added before or at the same time as the stimulus.[1][13]
Troubleshooting Steps:
-
Replenish Medium and Compound: For long-term experiments, it is advisable to perform partial or full media changes with freshly diluted Cyclosporin A at regular intervals.
-
Verify Stimulant Activity: Ensure that the T-cell activators are used at their optimal concentrations and that their activity is maintained throughout the experiment.[12]
-
Optimize Treatment Schedule: If possible, add Cyclosporin A concurrently with or prior to the experimental stimulus.[1]
Data Presentation
Table 1: Reported Working Concentrations and Effects of Cyclosporin A in Cell Culture
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human T-cells | 10 µM | Induction of apoptosis | [1] |
| U937 (human monocytic cell line) | 10 µM | G0/G1 cell cycle arrest, DNA fragmentation, caspase-3 activation | [9] |
| Human Intestinal Microvascular Endothelial Cells (HIMEC) | Dose-dependent | Inhibition of angiogenesis, blockage of NFAT nuclear translocation | [4] |
| Reactive Astrocytes | >50 µg/ml | Apoptotic cell death | [10] |
| Hematopoietic Stem/Progenitor Cells | Low concentrations (<1.25 µg/ml) | Enhanced cloning efficiency | [14] |
| Keratinocyte cell lines | 2-20 µM | Inhibition of growth and cytokine gene expression | [15] |
Experimental Protocols
Protocol: Determining Optimal Cyclosporin A Concentration using MTT Assay
This protocol outlines the steps to determine the optimal working concentration of CsA for your cell line by assessing cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Cyclosporin A stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Cyclosporin A in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CsA. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired long-term duration (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: After incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration range.
Mandatory Visualizations
Caption: Cyclosporin A's mechanism of action via calcineurin-NFAT pathway inhibition.
Caption: A workflow for troubleshooting decreased cell viability in long-term CsA culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclosporin A differentially inhibits multiple steps in VEGF induced angiogenesis in human microvascular endothelial cells through altered intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 6. dovepress.com [dovepress.com]
- 7. Cyclosporine A and FK506 show similar immunosuppressive effects on long-term in vitro T-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct effects of cyclosporin A on proliferation of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclosporin A inhibits keratinocyte cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclosporin A Instability in Aqueous Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Cyclosporin (B1163) A (CsA) in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you address common issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclosporin A precipitating in my aqueous experimental setup?
A1: Cyclosporin A is a highly lipophilic and poorly water-soluble cyclic peptide.[1] Precipitation in aqueous solutions, such as cell culture media, is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of CsA in your aqueous medium may be higher than its solubility limit.[2]
-
Temperature Effects: The aqueous solubility of CsA is inversely proportional to temperature, meaning it is less soluble at higher temperatures like 37°C.[1]
-
Improper Dissolution Technique: Adding a concentrated stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.[2]
-
Interactions with Media Components: Components within complex media, such as salts and proteins, can interact with CsA and reduce its solubility.[2]
Q2: What is the best way to prepare a stock solution of Cyclosporin A?
A2: To minimize solubility issues, it is crucial to first prepare a high-concentration stock solution in a suitable organic solvent. Commonly used solvents and their approximate solubilities for CsA are summarized below.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] |
| Ethanol | 10 mg/mL[3] |
| Dimethylformamide (DMF) | 20 mg/mL[4] |
| Methylene Chloride | 10 mg/mL[3] |
| Chloroform | 6 mg/mL[3] |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of Cyclosporin A powder in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to maintain stability.[3]
Q3: How can I improve the stability of Cyclosporin A in my final aqueous working solution?
A3: Several strategies can be employed to enhance the stability and prevent the precipitation of CsA in your working solutions:
-
Use of Surfactants and Excipients: Non-ionic surfactants like Tween® 20, Tween® 80, and Cremophor® EL have been shown to significantly increase the aqueous solubility of CsA.[5][6] Polymers such as polyvinylpyrrolidone (B124986) (PVP) can also be used to create stable aqueous solutions.[7]
-
Dropwise Addition and Vortexing: When diluting the stock solution into your aqueous medium, add it drop-by-drop while gently vortexing the medium.[2] This facilitates rapid and even dispersion, preventing localized precipitation.
-
Pre-warmed Media: Using pre-warmed (37°C) media for dilution can sometimes help, although CsA's solubility decreases at higher temperatures.[1][2] Therefore, the rapid dispersion technique is critical.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: My Cyclosporin A solution seems to lose potency over time. What could be the cause?
A4: Loss of potency can be due to chemical degradation or physical loss of the compound.
-
Acid-Catalyzed Degradation: CsA is susceptible to acid-catalyzed degradation, particularly in the pH range of 1-4.[8][9] This leads to an isomerization reaction, forming the inactive isocyclosporin A.[10] It is important to be mindful of the pH of your experimental solutions.
-
Adsorption to Containers: CsA can adsorb to the surfaces of certain plastics, such as polyvinyl chloride (PVC).[3][11] This can lead to a significant decrease in the actual concentration of CsA in your solution. It is recommended to use glass or polypropylene (B1209903) containers for storing and handling CsA solutions.[11][12]
-
Light Sensitivity: Protect CsA solutions from light to prevent potential photodegradation.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Decrease the final working concentration of CsA. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[13] |
| Rapid Dilution | Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.[2] |
| Inappropriate Vehicle | The aqueous buffer or medium may not be suitable. Consider using a formulation with solubilizing agents like Cremophor® EL or Tween® 80.[5] |
Issue 2: Delayed Precipitation in Culture
| Potential Cause | Troubleshooting Step |
| Temperature-Dependent Solubility | As the media equilibrates to 37°C in the incubator, the solubility of CsA decreases, leading to precipitation.[1] Ensure the initial concentration is well below the solubility limit at 37°C. |
| Interaction with Media Components | Components in serum or other supplements may be causing the compound to fall out of solution over time.[2] Try reducing the serum concentration or using a different basal medium. |
| pH Shift in Culture | Changes in the pH of the culture medium over time due to cellular metabolism can affect CsA stability. Ensure your medium is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cyclosporin A Stock Solution in DMSO
-
Materials: Cyclosporin A (MW: 1202.6 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 12.026 mg of CsA per 1 mL of DMSO.
-
Procedure: a. Aseptically weigh 12.03 mg of Cyclosporin A powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube until the Cyclosporin A is completely dissolved. Brief sonication can be used if necessary. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. e. Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM Cyclosporin A stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Thaw a single aliquot of the 10 mM CsA stock solution at room temperature. b. In a sterile tube, add 999 µL of the pre-warmed cell culture medium. c. While gently vortexing the medium, add 0.1 µL of the 10 mM CsA stock solution to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%. d. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing stable Cyclosporin A solutions.
Caption: Inhibition of calcineurin signaling by Cyclosporin A.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method for preparing biologically active aqueous cyclosporin A solutions avoiding the use of detergents or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of cyclosporine solutions stored in polypropylene-polyolefin bags and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclosporin A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cyclosporin A (CsA) in in vitro assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A?
Cyclosporin A is a potent immunosuppressant that primarily functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] CsA first binds to an intracellular protein called cyclophilin.[1][2] This newly formed CsA-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][2] As a result, NFAT cannot translocate to the nucleus to activate the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).[1][2][3]
Q2: What is a typical working concentration for CsA in cell culture?
The effective concentration of Cyclosporin A can vary significantly depending on the cell type and the specific experimental goals. However, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. For many applications, a concentration of around 100 nM is used.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1]
Q3: Is Cyclosporin A cytotoxic?
Yes, Cyclosporin A can be cytotoxic at higher concentrations.[1][5][6] The cytotoxic effects are concentration-dependent.[1][5] For instance, in human T cells, high concentrations of CsA (10 µM) have been shown to cause apoptosis.[1] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line through viability assays before proceeding with functional experiments.[1]
Q4: How should I prepare and store Cyclosporin A stock solutions?
Cyclosporin A is a powder that can be dissolved in solvents like ethanol (B145695) or DMSO to create a stock solution.[1][4] It is soluble in DMSO at 100 mg/ml and in ethanol at 200 mg/ml.[4] Stock solutions should be stored at -20°C.[4] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.[7] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.[7]
Troubleshooting Guides
Issue 1: Lower than expected or no immunosuppressive activity.
-
Possible Cause: Incorrect Compound Concentration.
-
Troubleshooting Step: Double-check all calculations for the dilutions of your CsA stock solution.[7]
-
-
Possible Cause: Inactive Calcineurin/NFAT Pathway.
-
Troubleshooting Step: Confirm that the calcineurin/NFAT pathway is active in your specific cell model and experimental conditions.[1]
-
-
Possible Cause: Timing of CsA Addition.
-
Troubleshooting Step: The effectiveness of CsA can be time-dependent. It is often most effective when added prior to or concurrently with the stimulus.[1] In studies of lymphocyte proliferation, the inhibitory effect of CsA is reduced when it is added at later times after the initiation of the culture.[1]
-
-
Possible Cause: Compound Degradation.
-
Troubleshooting Step: Ensure proper storage of the CsA stock solution at -20°C or -80°C, protected from light. Prepare fresh dilutions from the stock for each experiment.[8]
-
Issue 2: Higher than expected cytotoxicity.
-
Possible Cause: High CsA Concentration.
-
Possible Cause: Solvent Toxicity.
-
Troubleshooting Step: Run a vehicle control with the same concentration of the solvent (e.g., DMSO, ethanol) used in your highest CsA treatment group. Ensure the final solvent concentration is typically below 0.5%.[7]
-
-
Possible Cause: High Sensitivity of Cell Line.
-
Troubleshooting Step: Some cell lines may be more dependent on calcineurin signaling for survival. Certain primary cells, like renal cells, are known to be highly sensitive to CsA-induced toxicity.[8] Consider using a lower dose range.
-
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step: To confirm the mechanism of cell death, perform an apoptosis-specific assay, such as Caspase 3/7 activity or Annexin-V staining.[8]
-
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of Cyclosporin A in a Variety of In Vitro Assays.
| Assay Type | Cell Type/System | Effective Concentration/IC50 | Reference |
| Calcineurin Inhibition | Stimulated Cells | IC50 = 7 nM | [9][10] |
| Calcineurin Inhibition | In vitro assay | IC50 = 5 nM | [9] |
| T-Cell Proliferation (Mitogen-induced) | Human Lymphocytes | IC50 = 19 +/- 4 µg/L | [11] |
| T-Cell Proliferation (Alloantigen-induced) | Human Lymphocytes | IC50 = 60 +/- 7 µg/L | [11] |
| Cytokine Induction (IFN-γ) | Mouse Spleen Cells (in vivo) | IC50 > 300 µg/L | [12] |
| Cytotoxicity | Human Leukemic T-cells | Cytotoxic at clinical immunosuppressive therapy concentrations | [13] |
| Cytotoxicity | Human T-cells | Apoptosis at 10 µM | [1] |
| General Immunosuppression | In vitro cytotoxic allograft responses | Selective effects at 10-100 ng/ml | [14] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Cyclosporin A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CsA. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest CsA concentration) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Calcineurin Inhibition Assay
-
Prepare Cell Lysates: Homogenize cells or tissues in a lysis buffer containing protease inhibitors on ice. Centrifuge to pellet cellular debris and collect the supernatant.[7]
-
Prepare Reagents: Thaw all components on ice. Prepare the 2X assay buffer with calmodulin. Reconstitute the RII phosphopeptide substrate.[7]
-
Assay Setup: Add 25 µL of 2X assay buffer (with calmodulin) to each well of a 96-well plate. For total phosphatase activity, add 10 µL of dH2O. To determine calcineurin-specific activity, include wells with a calcineurin inhibitor (e.g., EGTA) to chelate calcium.[7]
-
Sample Addition: Add 5 µL of your cell extract to the appropriate wells.[7]
-
Initiate Reaction: Add the phosphopeptide substrate to initiate the reaction and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction and Measure Phosphate (B84403) Release: Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Data Analysis: Calculate the calcineurin activity by subtracting the activity in the presence of the specific inhibitor from the total phosphatase activity.
Protocol 3: T-Cell Proliferation Assay using CFSE
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.[3]
-
Cell Culture and Treatment: Plate 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate. Add varying concentrations of Cyclosporin A. Include a vehicle control (DMSO) and an unstimulated control. Add a T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA).[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[3]
-
Flow Cytometry Analysis: Harvest the cells from each well. Wash the cells with PBS containing 2% FBS. Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.[3]
-
Data Analysis: Analyze the CFSE dilution profiles to determine the extent of T-cell proliferation in each condition.
Visualizations
Caption: Cyclosporin A signaling pathway.
Caption: Experimental workflow for optimizing CsA concentration.
Caption: Troubleshooting logic for CsA experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 5. Cyclosporine-A induced cytotoxicity within HepG2 cells by inhibiting PXR mediated CYP3A4/CYP3A5/MRP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin-A is selectively cytotoxic to human leukemic T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporin A mediates immunosuppression of primary cytotoxic T cell responses by impairing the release of interleukin 1 and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cyclosporin A Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Cyclosporin (B1163) A (CsA) cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A?
Cyclosporin A (CsA) is a potent immunosuppressant that primarily functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] CsA first binds to the intracellular protein cyclophilin.[1] This complex then binds to calcineurin, inhibiting its phosphatase activity.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[1][2]
Q2: Is Cyclosporin A cytotoxic to primary cells?
Yes, CsA can be cytotoxic, particularly at higher concentrations.[1][3] The cytotoxic effects are concentration-dependent and can vary significantly between different primary cell types.[1][4] For instance, high concentrations of CsA (10 µM) have been shown to induce apoptosis in human T cells.[1] The mechanisms of cytotoxicity are multifactorial and can include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[5][6][7][8]
Q3: What is a typical working concentration for CsA in primary cell culture?
The effective and non-toxic working concentration of CsA can vary widely depending on the primary cell type and the experimental objectives.[1] However, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. For many applications, a concentration of around 100 nM is used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line and experimental conditions.[1]
Q4: How should I prepare and store Cyclosporin A stock solutions?
Cyclosporin A is a lipophilic powder that should be dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[2][9][10] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][9] Store the stock solution at -20°C or -80°C, protected from light.[9] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.[2] To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should typically be below 0.5%, and a vehicle control with the same solvent concentration should always be included in your experiments.[2]
Troubleshooting Guide
Problem 1: High levels of cell death observed after CsA treatment.
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Double-check all calculations for dilutions of the CsA stock solution. It is essential to perform a dose-response experiment (e.g., using an MTT or other viability assay) to identify the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific primary cell line.[1][2] |
| High Final Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic to your cells, typically below 0.5%. Run a vehicle control with the same solvent concentration as your highest CsA treatment group.[2] |
| Suboptimal Cell Health | Use a trypan blue exclusion assay or a similar method to assess cell viability before initiating the experiment. Ensure your primary cells are healthy and in the logarithmic growth phase. |
| Contamination | Regularly check your cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Precipitation of CsA | CsA is lipophilic and may precipitate in aqueous culture medium, especially at high concentrations.[9] To ensure even dispersion, add the CsA stock solution to the medium drop-by-drop while vortexing.[9] If precipitation is observed, consider preparing the working solution at 37°C.[9] |
Problem 2: Lower than expected or no immunosuppressive activity.
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | If you have been overly cautious to avoid cytotoxicity, your CsA concentration may be too low to effectively inhibit its target. A careful dose-response experiment is necessary to find a concentration that is both effective and non-toxic.[1] |
| Suboptimal Cell Stimulation | Ensure that the T-cell activators (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies) are used at their optimal concentrations. Titrate the concentration of the stimulating agent to ensure robust T-cell activation in your control groups.[2] |
| Timing of CsA Addition | The effectiveness of CsA can be time-dependent. It is often most effective when added prior to or concurrently with the stimulus.[1] The inhibitory effect of CsA can be reduced when it is added at later times after the initiation of the culture.[1] |
| Degradation of CsA | Prepare fresh working solutions of CsA for each experiment.[9] Avoid repeated freeze-thaw cycles of the stock solution.[2][9] |
Data Summary
Table 1: Reported Cytotoxic and Working Concentrations of Cyclosporin A in Various Primary Cell Cultures
| Cell Type | Concentration | Effect | Reference |
| Primary Rat Hepatocytes | 10⁻⁷ to 10⁻⁵ M | Inhibition of taurocholate release and protein biosynthesis | [11] |
| Human T-cells | 10 µM | Apoptosis | [1] |
| Proliferating T-cells | 500-1000 ng/ml | General cytotoxic effects | [3] |
| H9c2 Cardiomyocytes | 10 µM | Apoptosis | [12] |
| MCF-7 Breast Cancer Cells | 10 and 20 µM | Reduced cell viability | [4] |
| iPS-derived Endothelial Cells | 2.5 and 5 µM | EC20 and EC50 after 72h | [13] |
| U937 Human Monocytic Cells | 10 µM | DNA fragmentation and increased annexin-V-positive cells | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Working Concentration of Cyclosporin A
This protocol outlines the steps to determine the optimal working concentration of CsA for your primary cell line by assessing cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Cyclosporin A (powder)
-
DMSO or ethanol
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare CsA Stock Solution: Dissolve CsA powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).[10] Aliquot and store at -20°C.
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of CsA dilutions in complete culture medium from your stock solution. A typical concentration range to test is 0.01 µM to 20 µM. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Remove the old medium from the cells and add the prepared CsA dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 and the highest concentration that does not significantly affect cell viability.
Protocol 2: Co-culture of Primary Organoids and T-cells with Cyclosporin A Treatment
This protocol provides a framework for modeling immune-mediated responses in an organoid co-culture system.
Materials:
-
Established primary organoid cultures
-
Primary T-cells
-
Complete organoid culture medium
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cyclosporin A stock solution
-
Vehicle control (DMSO or ethanol)
Procedure:
-
Organoid Preparation: Plate and culture organoids as previously established.[15]
-
T-cell Activation: Activate T-cells with anti-CD3/CD28 beads for 24-48 hours prior to co-culture.[15]
-
Co-culture Setup and Treatment:
-
Prepare co-culture medium containing the desired concentrations of CsA or vehicle control.
-
Aspirate the medium from the established organoid cultures.
-
Resuspend the activated T-cells in the prepared treatment or control medium.
-
Add the T-cell suspension to the wells containing the organoids at a desired effector-to-target ratio (e.g., 10:1 T-cells to estimated epithelial cells).[15]
-
-
Incubation: Incubate the co-culture for 24-72 hours.[15]
-
Analysis: After the incubation period, harvest the organoids and/or T-cells for downstream analysis, such as viability assays, imaging, or molecular analysis. For molecular analysis, dissolve the Matrigel using a cell recovery solution before proceeding with RNA or protein extraction.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclosporin A mediates immunosuppression of primary cytotoxic T cell responses by impairing the release of interleukin 1 and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the mechanism of immunotoxicity of cyclosporine A in murine in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the mechanism of immunotoxicity of cyclosporine A in murine in vitro and in vivo models | springermedizin.de [springermedizin.de]
- 8. Cyclosporin A toxicity on endothelial cells differentiated from induced pluripotent stem cells: Assembling an adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. stemcell.com [stemcell.com]
- 11. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporine A regulate oxidative stress-induced apoptosis in cardiomyocytes: mechanisms via ROS generation, iNOS and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vu.nl [research.vu.nl]
- 14. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Best practices for storing and handling Cyclosporin A stock solutions
Welcome to the Technical Support Center for Cyclosporin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Cyclosporin A stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cyclosporin A?
Cyclosporin A is a lipophilic, cyclic peptide with poor water solubility.[1] For creating stock solutions, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[2][3] Cyclosporin A is also soluble in other organic solvents such as methanol, acetone, and dimethylformamide (DMF).[4][5]
Q2: What are the storage conditions for solid Cyclosporin A and its stock solutions?
Solid Cyclosporin A should be stored at -20°C, desiccated, and protected from light.[2] Under these conditions, it is stable for at least four years.[4] Stock solutions prepared in DMSO or ethanol should also be stored at -20°C.[2][6] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Once in solution, it is recommended to use it within three months to prevent loss of potency.[2]
Q3: Is Cyclosporin A soluble in aqueous solutions like PBS or cell culture media?
Cyclosporin A is sparingly soluble in aqueous buffers.[4] To achieve a working concentration in aqueous media, it is recommended to first dissolve the compound in a suitable organic solvent like DMSO or DMF and then dilute it into the aqueous buffer of choice.[4] For example, a 1:3 solution of DMF:PBS (pH 7.2) can be used, but storage of this aqueous solution for more than one day is not recommended.[4]
Q4: What are the safety precautions I should take when handling Cyclosporin A?
Cyclosporin A should be handled with care as it is considered a hazardous material.[4] It is important to avoid inhalation, ingestion, and contact with eyes and skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8] Handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.[8]
Troubleshooting Guide
Issue 1: My Cyclosporin A is not dissolving properly.
-
Possible Cause: Incorrect solvent or insufficient solvent volume.
-
Troubleshooting Steps:
Issue 2: I'm observing precipitation after diluting my stock solution into aqueous media.
-
Possible Cause: The concentration of Cyclosporin A in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Decrease the final concentration of Cyclosporin A in the culture medium.[1]
-
When preparing the working solution, add the stock solution to the medium drop-by-drop while vortexing to ensure rapid and even dispersion.[1] This can prevent localized high concentrations that lead to precipitation.
-
Prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous medium. Ensure the final concentration of the organic solvent is not toxic to your cells (typically below 0.5%).[1]
-
Issue 3: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause: Degradation of Cyclosporin A or adsorption to container walls.
-
Troubleshooting Steps:
-
Stability: Cyclosporin A is sensitive to light.[6] Ensure that stock solutions and experimental setups are protected from light. Aqueous solutions are generally not stable for more than a day.[4] Prepare fresh dilutions for each experiment.
-
Adsorption: The concentration of Cyclosporin A in solution may decrease due to adsorption to the walls of plastic or glass containers.[6][9] Consider using low-adhesion microcentrifuge tubes for storage and preparation of solutions.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[2]
-
Data Presentation
Table 1: Solubility of Cyclosporin A in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL, 100 mg/mL | [2][6] |
| Ethanol | ~14 mg/mL, 200 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Methylene Chloride | 10 mg/mL | [6] |
| Chloroform | 6 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [4] |
Experimental Protocols & Visualizations
Protocol: Preparation of a Cyclosporin A Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Cyclosporin A in DMSO.
-
Pre-weighing: Aseptically weigh the required amount of Cyclosporin A powder in a sterile microcentrifuge tube inside a chemical fume hood. The molecular weight of Cyclosporin A is 1202.6 g/mol .[2]
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.[2]
Workflow for preparing a Cyclosporin A stock solution.
Protocol: Preparation of a Working Solution in Cell Culture Media
This protocol describes the dilution of a 10 mM Cyclosporin A stock solution to a final working concentration of 1 µM in cell culture medium.
-
Thaw Stock: Thaw a single aliquot of the 10 mM Cyclosporin A stock solution at room temperature.
-
Warm Media: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the stock solution to the pre-warmed medium. For a 1:10,000 dilution (to get 1 µM from 10 mM), add 1 µL of the stock solution to 10 mL of medium.
-
Mixing: Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or inversion to ensure even dispersion and prevent precipitation.[1]
-
Use Immediately: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.[4]
Workflow for preparing a Cyclosporin A working solution.
Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues with Cyclosporin A experiments.
Troubleshooting decision tree for Cyclosporin A experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pccarx.com [pccarx.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. unthsc.edu [unthsc.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Cyclosporin A Precipitation in Culture Media
For researchers, scientists, and drug development professionals, ensuring the stability of Cyclosporin (B1163) A (CsA) in culture media is critical for obtaining reliable and reproducible experimental results. Due to its lipophilic nature, CsA has poor aqueous solubility, often leading to precipitation and inaccurate effective concentrations.[1][2] This guide provides troubleshooting strategies and detailed protocols to prevent CsA precipitation and ensure its proper use in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclosporin A precipitating in the culture medium?
A1: Cyclosporin A is a highly lipophilic, cyclic peptide with very low solubility in water and aqueous solutions like culture media.[1][2] Precipitation is a common issue and can be caused by several factors:
-
High Final Concentration: Exceeding the solubility limit of CsA in your culture medium.
-
Improper Dilution Technique: Adding the CsA stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.[3]
-
Temperature Effects: The solubility of CsA in aqueous solutions is inversely proportional to the temperature.[4][5] This means that as you warm your culture medium to 37°C, the solubility of CsA decreases, increasing the risk of precipitation.
-
High Final Solvent Concentration: While organic solvents like DMSO or ethanol (B145695) are necessary to dissolve CsA for a stock solution, a high final concentration of these solvents in the culture medium can be toxic to cells.[6][7] It is generally recommended to keep the final solvent concentration below 0.5%.[3][6]
Q2: What is the best solvent for preparing my Cyclosporin A stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most commonly used solvents for preparing high-concentration stock solutions of Cyclosporin A.[8][9] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.
Q3: How should I store my Cyclosporin A stock solution?
A3: To maintain stability, Cyclosporin A stock solutions should be stored at -20°C.[8][9] It is also recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][9]
Q4: What is a typical working concentration for Cyclosporin A in cell culture?
A4: The effective working concentration of Cyclosporin A can vary depending on the cell type and the experimental objective. However, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range.[8][9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[8]
Troubleshooting Guide: Cyclosporin A Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to culture medium | Inadequate mixing of the stock solution with the medium.[3] | Add the stock solution dropwise to the culture medium while gently vortexing or stirring to ensure rapid and even dispersion.[3] |
| The final concentration of Cyclosporin A is too high. | Decrease the final concentration of Cyclosporin A in the culture medium. Perform a dose-response experiment to determine the optimal non-toxic concentration.[8] | |
| Precipitation after warming the medium to 37°C | Temperature-dependent decrease in solubility.[4] | Prepare the working solution at 37°C. Alternatively, add the Cyclosporin A stock solution to the medium that is already at 37°C, ensuring rapid mixing. |
| Precipitation observed after a period of incubation | The compound is coming out of solution over time (kinetic solubility issue). | Consider using a solubilizing agent such as Tween® 80, Tween® 20, or Cremophor EL to increase the stability of Cyclosporin A in the aqueous solution.[10] |
| The stock solution was not properly dissolved. | Ensure the Cyclosporin A powder is completely dissolved in the organic solvent before preparing the working solution. |
Data Presentation: Solubility of Cyclosporin A
The following table summarizes the solubility of Cyclosporin A in various solvents.
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~0.04 mg/g) | [1] |
| Ethanol | ~14-200 mg/mL | [9][11] |
| DMSO | ~3-100 mg/mL | [9][11] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [11] |
| Methylene chloride | ~10 mg/mL | [1] |
| Acetone | >100 mg/g | [1] |
| Chloroform | >100 mg/g | [1] |
Experimental Protocols
Protocol 1: Preparation of Cyclosporin A Stock Solution
Materials:
-
Cyclosporin A powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of Cyclosporin A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the Cyclosporin A is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][9]
Protocol 2: Preparation of Cyclosporin A Working Solution in Culture Medium
Materials:
-
Cyclosporin A stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the Cyclosporin A stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or stirring the culture medium, add the required volume of the Cyclosporin A stock solution dropwise to achieve the desired final concentration.[3]
-
Continue to mix for a few seconds to ensure the solution is homogeneous.
-
Use the freshly prepared medium for your experiment immediately.
Mandatory Visualizations
Caption: A workflow for the preparation of Cyclosporin A working solution.
Caption: A decision tree for troubleshooting Cyclosporin A precipitation.
References
- 1. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cyclosporin A Dosage Adjustment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Cyclosporin (B1163) A (CsA) dosage for different cell types in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A?
Cyclosporin A (CsA) is a potent immunosuppressant that functions as a calcineurin inhibitor. It forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[1] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[2][3]
Q2: What is a typical starting concentration for CsA in cell culture?
A general starting point for in vitro studies with CsA is in the low micromolar (µM) to nanomolar (nM) range. For many applications, particularly with immune cells, a concentration of around 100 nM to 500 ng/mL is often used as a starting point.[4] However, the optimal concentration can vary significantly depending on the cell type, cell density, and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is Cyclosporin A cytotoxic?
Yes, CsA can be cytotoxic at higher concentrations.[5] The cytotoxic effects are concentration-dependent and can vary between cell types. For instance, some leukemic T-cell lines have shown sensitivity to CsA at concentrations comparable to those used for immunosuppression, while other cell types may be more resistant.[6][7] It is essential to perform a dose-response experiment using a cell viability assay to identify a non-toxic working concentration for your specific cell line.
Q4: How should I prepare and store Cyclosporin A stock solutions?
CsA is a lipophilic, cyclic peptide. It is recommended to store the lyophilized powder at -20°C. To create a stock solution, dissolve CsA in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in culture medium | - Poor solubility: CsA is hydrophobic and can precipitate in aqueous media. - High concentration: The working concentration may be too high for the solubility limits in the medium. - Interaction with media components: Serum or other supplements may affect solubility. | - Prepare a high-concentration stock solution in DMSO or ethanol and add it dropwise to the medium while vortexing. - Perform a solubility test at the desired working concentration before treating cells. - Consider using a serum-free medium if compatible with your cell line. |
| No or lower-than-expected immunosuppressive activity | - Suboptimal CsA concentration: The concentration used may be too low to inhibit the target pathway effectively in your specific cell type. - Cell resistance: The cell line may be inherently resistant to CsA. - Degradation of CsA: Improper storage or handling of the stock solution. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Verify the expression and activity of calcineurin and NFAT in your cell line. - Prepare fresh dilutions of CsA from a properly stored stock solution for each experiment. |
| Higher-than-expected cytotoxicity | - High CsA concentration: The concentration used is toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high. - Off-target effects: At high concentrations, CsA may have off-target effects leading to cell death. | - Determine the IC50 and a non-toxic working concentration using a cell viability assay. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). - Perform additional assays (e.g., apoptosis assays) to investigate the mechanism of cell death. |
| Variability in experimental results | - Inconsistent cell density: The number of cells seeded can affect the effective concentration of CsA per cell. - Inconsistent CsA preparation: Variations in diluting the stock solution. - Passage number of cells: Cellular responses can change with increasing passage number. | - Standardize the cell seeding density for all experiments. - Prepare a master mix of CsA-containing medium for treating replicate wells/plates. - Use cells within a defined passage number range for all experiments. |
Data Presentation
Table 1: Reported Working Concentrations of Cyclosporin A for Different Cell Types
| Cell Type | Cell Line/Primary Cells | Concentration Range | Application | Reference |
| T-Lymphocytes | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.2 ng/mL - 100 ng/mL | Inhibition of proliferation and cytokine production | [2] |
| T-Lymphocytes | Murine Spleen Cells | 15 - 75 mg/kg (in vivo) | Inhibition of T helper cell function | [8] |
| Monocytes | U937 | 2 ng/mL - 200 ng/mL | Inhibition of cytokine secretion | [9][10][11] |
| Macrophages | Human Alveolar Macrophages | 2 ng/mL - 200 ng/mL | Inhibition of cytokine secretion | [12] |
| Dendritic Cells | Human Peripheral Blood Dendritic Cells | 50 ng/mL - 500 ng/mL | Inhibition of co-stimulatory molecule up-regulation and cytokine production | [4] |
| Hepatocytes | Primary Rat Hepatocytes | 10⁻⁷ M - 10⁻⁵ M | Assessment of cytotoxicity and cell proliferation | [13][14] |
| Kidney Cells | Mesangial Cells | 0.25 - 15 µg/mL | Inhibition of proliferation | [15] |
| Cancer Cells | B-cell Chronic Lymphocytic Leukemia (B-CLL) | Not specified | Selective cytotoxicity | [16] |
| Cancer Cells | Leukemic T-cells | Not specified | Selective cytotoxicity | [6][7] |
| Cancer Cells | Glioma Cell Lines | 0.04 µg/mL (in combination) | Synergistic cytotoxic effect | [5] |
| Lung Cells | CaLu3 | Not specified | Inhibition of viral infection and cytokine release | [17] |
Note: The concentrations listed are for guidance only. It is imperative to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Cyclosporin A using an MTT Assay
This protocol outlines the steps to determine the dose-response curve and the half-maximal inhibitory concentration (IC50) of CsA for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Cyclosporin A powder
-
DMSO (or appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CsA Preparation: Prepare a series of dilutions of CsA in complete culture medium from your stock solution. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest CsA concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of CsA.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each CsA concentration. Plot the cell viability against the log of the CsA concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This protocol is a quick method to determine the number of viable cells after treatment with CsA.
Materials:
-
Cell suspension treated with CsA
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Sample Preparation: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Loading Hemocytometer: Carefully load 10 µL of the mixture into the hemocytometer chamber.
-
Cell Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate Viability: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of cyclosporin A on human peripheral blood dendritic cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential role of cyclosporine A in cancer treatment: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporin-A is selectively cytotoxic to human leukemic T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Effect of cyclosporin A on T cell immunity. I. Dose-dependent suppression of different murine T helper cell pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cyclosporin A on inflammatory cytokine production by U937 monocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Effect of cyclosporin A on inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of cell proliferation by cyclosporine A in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of cyclosporin A on proliferation of cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective cytotoxic activity of cyclosporins against tumor cells from patients with B cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporine A Inhibits Viral Infection and Release as Well as Cytokine Production in Lung Cells by Three SARS-CoV-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Cyclosporin A in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Cyclosporin (B1163) A (CsA) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary and well-documented off-target effects of Cyclosporin A in experimental models?
A1: The most significant off-target effects of CsA are nephrotoxicity (kidney damage), neurotoxicity (nervous system damage), hypertension (high blood pressure), and endothelial dysfunction.[1][2][3][4] These toxicities are often dose-dependent and can be observed in both in vivo and in vitro models.[5][6]
Q2: How can I distinguish between the desired immunosuppressive effects and the off-target toxic effects of CsA in my experiments?
A2: To differentiate between on-target and off-target effects, it is crucial to establish a therapeutic window for your specific model. This involves conducting dose-response studies to identify the concentration of CsA that provides immunosuppression with minimal toxicity.[5][7] Parallel assays are recommended: one to measure the intended immunosuppressive activity (e.g., T-cell proliferation assay) and another to assess cytotoxicity (e.g., LDH release assay or cell viability assay).[7][8]
Q3: Are there any strategies to mitigate CsA-induced nephrotoxicity in my animal model?
A3: Yes, several strategies can be employed. Dose reduction of CsA is a primary approach.[9] Co-administration of certain agents has also shown protective effects. For instance, antioxidants like N-acetylcysteine have been shown to attenuate CsA-induced renal injury by reducing oxidative stress.[2] Additionally, managing factors like salt intake in the animal's diet can influence the severity of nephrotoxicity.
Q4: My cells in culture are showing signs of stress and death after CsA treatment. What could be the cause and how can I troubleshoot this?
A4: High concentrations of CsA can be cytotoxic.[7] It is important to first perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[7] Ensure that the solvent used to dissolve CsA (commonly DMSO or ethanol) is at a final concentration that is not harmful to your cells (typically <0.5%).[8] If cytotoxicity persists even at low concentrations, your cell type might be particularly sensitive to calcineurin inhibition or other off-target effects. Consider reducing the treatment duration or using a less sensitive cell line for comparison.
Q5: Can CsA affect mitochondrial function, and how can I assess this?
A5: Yes, CsA can impact mitochondrial function, notably by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[10][11][12] This can have both protective and detrimental effects depending on the experimental context. You can assess mitochondrial function using various assays, including measuring mitochondrial respiration (oxygen consumption rate) and assessing the mPTP opening using fluorescent probes like calcein-AM.[13][14]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity in Animal Models
| Potential Cause | Verification | Recommendation |
| Incorrect Dosing or Administration | Double-check all calculations for dosing and the route of administration. Review the literature for established protocols for your specific animal model. | Start with a lower dose and titrate up to the desired level while monitoring for signs of toxicity. Ensure the vehicle used to dissolve CsA is appropriate and non-toxic. |
| Animal Strain Sensitivity | Different strains of mice or rats can have varying sensitivities to CsA-induced toxicity. | If possible, test different strains to find one that is more resistant to the off-target effects while still allowing for the study of the desired on-target effects. |
| Underlying Health Issues in Animals | Perform a thorough health check of the animals before starting the experiment. | Ensure animals are healthy and free from infections or other conditions that could be exacerbated by CsA treatment. |
Issue 2: Inconsistent or Noisy Data in In Vitro Assays
| Potential Cause | Verification | Recommendation |
| Compound Precipitation | Due to its hydrophobic nature, CsA can precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the media for any signs of precipitation. | Prepare fresh stock solutions and ensure complete dissolution. Consider using a lower concentration range or a different formulation if precipitation is a persistent issue. |
| Cell Viability Issues | High concentrations of CsA can be cytotoxic, leading to inconsistent results. | Perform a viability assay (e.g., Trypan Blue, MTT) in parallel with your functional assays to ensure that the observed effects are not due to cell death.[7][8] |
| Suboptimal Assay Conditions | The observed effect of CsA can be dependent on the specific conditions of your assay (e.g., cell density, stimulation conditions). | Optimize your assay conditions without CsA first. Once the assay is robust and reproducible, introduce CsA to assess its effects. |
Quantitative Data Summary
Table 1: Dose-Dependent Nephrotoxicity of Cyclosporin A in Rats
| CsA Dose (mg/kg/day) | Effect on Glomerular Filtration Rate (GFR) | Effect on Effective Renal Plasma Flow (ERPF) | Histological Changes (Tubular Dilatation) | Reference |
| 5 | Significant Impairment | Not significant | Not significant | [5] |
| 7.5 | Significant Impairment | Significant Reduction | Not significant | [5] |
| 10 | Significant Impairment | Significant Reduction | Significant | [5] |
| 20 (oral, 21 days) | Increased plasma creatinine (B1669602) and BUN | - | Tubular injury | [15] |
| 25 (oral, 4 weeks) | Increased serum urea (B33335) and creatinine | - | Renal injury | [2] |
| 75 (oral, 21 days) | Decreased creatinine clearance | - | Degenerative changes in proximal tubules | [16] |
Table 2: Effects of Cyclosporin A on Endothelial Cell Function In Vitro
| Assay | CsA Concentration | Observed Effect | Reference |
| Endothelial Cell Migration | 1-10 µM | Significant inhibition of VEGF-induced migration | [17] |
| Endothelial Tube Formation | 8 µM | Synergistic inhibition with Itraconazole (B105839) | [18][19] |
| Endothelial Cell Proliferation | 8 µM | Synergistic inhibition with Itraconazole | [18][20] |
Table 3: Cyclosporin A-Induced Hypertension in Rats
| CsA Dose and Duration | Increase in Mean Arterial Pressure (MAP) | Proposed Mechanism | Reference |
| 25 mg/kg/day for 7 days | 42% increase | Inhibition of endothelial nitric oxide (NO) activity | [21][22] |
| 15 mg/kg/day for 21 days | 17% increase in Systolic BP, 23% in Diastolic BP | Increased sodium reabsorption in the thick ascending limb | [23] |
Key Experimental Protocols
Protocol 1: Induction of Chronic Cyclosporin A Nephrotoxicity in Rats
Objective: To establish a reproducible model of CsA-induced kidney damage.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Cyclosporin A (Sandimmune® oral solution or equivalent)
-
Olive oil (vehicle)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Reagents and kits for measuring serum creatinine, blood urea nitrogen (BUN), and urinary proteins.
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide rats into a control group and a CsA-treated group.
-
Prepare the CsA solution by dissolving it in olive oil to the desired concentration (e.g., 20-25 mg/kg/day).[2][15]
-
Administer CsA or the vehicle (olive oil) to the respective groups daily via oral gavage for a period of 21 to 28 days.[2][15]
-
Monitor the body weight and general health of the animals daily.
-
At regular intervals (e.g., weekly), place the rats in metabolic cages to collect 24-hour urine samples for protein analysis.
-
At the end of the treatment period, collect blood samples for the measurement of serum creatinine and BUN.
-
Euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E and PAS staining to observe tubular damage and fibrosis) and molecular analysis (e.g., measuring markers of fibrosis like TGF-β and fibronectin).
Protocol 2: Assessment of Mitochondrial Respiration in Isolated Mitochondria
Objective: To measure the effect of CsA on the oxygen consumption rate of isolated mitochondria.
Materials:
-
Freshly isolated mitochondria from cells or tissue of interest
-
Respiration buffer (e.g., MAS buffer)
-
Substrates for Complex I (e.g., glutamate, malate) and Complex II (e.g., succinate)
-
ADP
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from your experimental sample using standard differential centrifugation protocols.
-
Determine the protein concentration of the isolated mitochondria.
-
Add a specific amount of mitochondria (e.g., 10-50 µg) to the respirometer chamber containing the respiration buffer and substrates.
-
Allow the mitochondria to reach a stable baseline respiration rate (State 2).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
To assess the effect of CsA, pre-incubate the mitochondria with the desired concentration of CsA before adding ADP.
-
Sequentially add the mitochondrial inhibitors to measure different respiratory states:
-
Oligomycin: To measure proton leak (State 4o).
-
FCCP: To measure maximal respiration capacity.
-
Rotenone and Antimycin A: To inhibit the electron transport chain and measure non-mitochondrial oxygen consumption.
-
-
Analyze the oxygen consumption rates to determine the impact of CsA on basal respiration, ATP-linked respiration, and maximal respiratory capacity.[24][25][26]
Protocol 3: Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of CsA on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Matrigel® or a similar basement membrane extract
-
96-well culture plates
-
Cyclosporin A
-
Calcein-AM or other fluorescent dye for cell visualization
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in a serum-reduced medium containing the desired concentrations of CsA or vehicle control.
-
Seed the cells onto the solidified Matrigel® at an appropriate density.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
After incubation, stain the cells with Calcein-AM.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[18][19]
Signaling Pathways and Experimental Workflows
Cyclosporin A Off-Target Signaling Pathways
Caption: Key off-target signaling pathways of Cyclosporin A.
Experimental Workflow for Assessing CsA Nephrotoxicity
Caption: Workflow for evaluating CsA-induced nephrotoxicity.
Troubleshooting Logic for In Vitro CsA Experiments
Caption: A logical approach to troubleshooting in vitro CsA experiments.
References
- 1. Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 3. Central modulation of cyclosporine-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine neurotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose cyclosporin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue distribution and toxicity of cyclosporin A in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening [mdpi.com]
- 15. Dosing time-dependent nephrotoxicity of cyclosporin A during 21-day administration to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-dependent cyclosporine A-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporin A differentially inhibits multiple steps in VEGF induced angiogenesis in human microvascular endothelial cells through altered intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Cyclosporin A and itraconazole synergistically inhibit endothelial cell tube formation and sprout formation. - Public Library of Science - Figshare [plos.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Role of nitric oxide in cyclosporine A-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclosporin-induced hypertension is associated with the up-regulation of Na+-K+-2Cl− cotransporter (NKCC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel approach to measure mitochondrial respiration in frozen biological samples | The EMBO Journal [link.springer.com]
Validation & Comparative
Cyclosporin A vs. Tacrolimus: A Comparative Guide to their Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin (B1163) A (CsA) and Tacrolimus (B1663567) (also known as FK506) are cornerstone immunosuppressive agents, primarily utilized to prevent allograft rejection following organ transplantation. Both drugs function as calcineurin inhibitors, targeting a critical signaling pathway for the activation of T lymphocytes. While their ultimate therapeutic goal is the same, they possess distinct molecular interactions, potencies, and downstream effects. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
The activation of T cells is a pivotal event in the adaptive immune response. It begins with the engagement of the T-cell receptor (TCR) which triggers a cascade of intracellular signals. A key outcome is the rise in intracellular calcium levels, which activates the calmodulin-dependent serine/threonine phosphatase, calcineurin.
Calcineurin's primary substrate in this context is the Nuclear Factor of Activated T cells (NFAT) family of transcription factors. By dephosphorylating NFAT, calcineurin exposes a nuclear localization signal, permitting NFAT's translocation from the cytoplasm into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to initiate the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2). IL-2 then acts as a potent autocrine and paracrine signal, driving T-cell proliferation and differentiation.
Both Cyclosporin A and Tacrolimus disrupt this pathway, but their initial binding partners differ:
-
Cyclosporin A (CsA): This cyclic peptide enters the T cell and binds with high affinity to the immunophilin, cyclophilin A (CypA)[1][2].
-
Tacrolimus (FK506): This macrolide antibiotic binds to a different immunophilin, the FK506-binding protein 12 (FKBP12)[1][2].
The resulting drug-immunophilin complexes (CsA-CypA and Tacrolimus-FKBP12) are the active inhibitory agents. These complexes gain the ability to bind to and sterically hinder the catalytic subunit of calcineurin, preventing it from accessing and dephosphorylating NFAT[1][3]. Consequently, NFAT remains phosphorylated and trapped in the cytoplasm, the transcription of IL-2 and other critical cytokines is suppressed, and T-cell activation is aborted[1][3][4].
Beyond the primary calcineurin-NFAT axis, studies have suggested that both drugs can also inhibit the c-Jun N-terminal kinase (JNK) and p38 signaling pathways and may increase the expression of the immunosuppressive cytokine Transforming Growth Factor-β1 (TGF-β1)[2][5].
Quantitative Comparison of Immunosuppressive Potency
A significant body of evidence demonstrates that Tacrolimus is considerably more potent than Cyclosporin A on a molar basis. In both in vitro and in vivo experiments, Tacrolimus has been shown to exert similar immunosuppressive effects at concentrations 20- to 100-fold lower than CsA[1].
| Parameter Measured | Cyclosporin A (CsA) | Tacrolimus (FK506) | Reference |
| Inhibition of NFATC2 Dephosphorylation | 5 - 20 µg/mL | ~0.2 µg/mL | [6] |
| Inhibition of Interferon-γ (IFN-γ) Secretion | 5 - 20 µg/mL | ~0.2 µg/mL | [6] |
While both drugs primarily target IL-2, their effects on other cytokines and T-cell populations can vary.
| Effect | Cyclosporin A (CsA) | Tacrolimus (FK506) | Reference |
| IL-2 Production | Strong Inhibition | Strong Inhibition | [1][7] |
| IL-4 Production | Promoted IL-4 in one study | Less conspicuous effect than CsA | [7] |
| T-Cell Polyfunctionality (IL-2, TNF-α, IFN-γ) | Reduces the proportion of polyfunctional T cells | Reduces the proportion of polyfunctional T cells | [8] |
| IL-10 Production | No significant inhibition observed | Significantly suppresses IL-10 mRNA and protein | [1][9] |
| Regulatory T-Cell (Treg) Proliferation | Decreased | Decreased | [10] |
| Regulatory T-Cell (Treg) Function | Reduced activity (at low doses) | Maintained activity | [10] |
The differential effect on IL-10, an anti-inflammatory cytokine, may contribute to the observation that Tacrolimus can be effective in reversing allograft rejection in patients who have failed CsA-based therapy[9]. Furthermore, the distinct impact on Treg function suggests that Tacrolimus may be more favorable for controlling rejection, while the reduction in Treg activity by CsA could be beneficial in contexts like recurrent hepatitis C post-transplant[10].
Experimental Protocols & Workflows
To quantitatively assess the activity of these compounds, specific and reproducible assays are required. Below are methodologies for two key experiments.
This assay directly measures the enzymatic activity of calcineurin in cell lysates and its inhibition by CsA or Tacrolimus.
Principle: The assay quantifies the dephosphorylation of a specific substrate by calcineurin. A common method uses a 32P-labeled phosphopeptide substrate. The release of free 32P is proportional to calcineurin activity[11].
Detailed Protocol:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood lysates from subjects. For in vitro comparison, treat cultured T cells with varying concentrations of CsA, Tacrolimus, or a vehicle control for a specified time before lysis.
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Assay Reaction:
-
Prepare a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl, MgCl2, CaCl2), and calmodulin.
-
Initiate the reaction by adding the 32P-labeled RII phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding a stopping agent, such as ammonium (B1175870) molybdate (B1676688) in sulfuric acid, which forms a complex with the released free phosphate.
-
Separation: Separate the phosphomolybdate complex from the unreacted 32P-labeled peptide using an organic solvent extraction (e.g., isobutanol/benzene).
-
Quantification: Measure the radioactivity of the free 32P in the organic phase using liquid scintillation counting[11].
-
Data Analysis: Convert radioactivity counts to units of calcineurin activity using a standard curve generated with purified calcineurin. Calculate the percent inhibition relative to the vehicle control to determine IC50 values.
This assay quantifies the secretion of cytokines like IL-2 from T cells following stimulation.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses two antibodies that bind to different epitopes on the target cytokine.
Detailed Protocol:
-
Cell Culture: Culture isolated T cells or PBMCs in a 96-well plate.
-
Drug Treatment: Pre-incubate the cells with various concentrations of CsA, Tacrolimus, or a vehicle control for 1-2 hours.
-
T-Cell Stimulation: Activate the T cells using stimuli such as phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.
-
Incubation: Culture the cells for 24-48 hours to allow for cytokine production and secretion into the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-2).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
References
- 1. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin A and tacrolimus reduce T-cell polyfunctionality but not interferon-γ responses directed at cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of cyclosporine A and tacrolimus on regulatory T-cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The calcineurin activity profiles of cyclosporin and tacrolimus are different in stable renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A: A Comparative Analysis of Efficacy Across Diverse Cell Lines
<
For researchers, scientists, and drug development professionals, understanding the variable efficacy of Cyclosporin (B1163) A (CsA) across different cell lines is crucial for predicting therapeutic outcomes and designing targeted therapies. This guide provides an objective comparison of CsA's performance, supported by experimental data and detailed methodologies.
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[3][4][5][6][7] By forming a complex with cyclophilin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of cytokine genes like Interleukin-2 (IL-2).[3][4][6][7] However, the effects of CsA are not limited to immune cells, with emerging research highlighting its potential as an anti-cancer agent through both calcineurin-dependent and independent pathways.[8][9]
Comparative Efficacy of Cyclosporin A in Various Cell Lines
The cytotoxic and antiproliferative effects of Cyclosporin A exhibit significant variability depending on the cell type. The following table summarizes the observed efficacy of CsA across a range of cell lines, primarily focusing on cancer and immune cells.
| Cell Line Category | Cell Line | Observed Effect | Concentration Range | Reference |
| T-Cells | Human T-cells | Apoptosis | 10 µM | [2] |
| Rat T-cell line | Inhibition of proliferation and IL-2 release | Not Specified | [10] | |
| Breast Cancer | MCF-7, MDA-MB-435, MDA-MB-231 | Inhibition of cell viability, downregulation of PKM2 expression, decreased ATP synthesis, and induction of necrosis. | Time and dose-dependent | [11] |
| Lung Cancer | H69/P (Small Cell), COR-L23 (Large Cell), MOR (Adenocarcinoma) | Partial to complete growth inhibition. The P-glycoprotein expressing multidrug-resistant variant H69/LX4 was less sensitive. | 0.5 to >3.0 µg/ml (0.4-2.4 µM) | [12] |
| Colon Cancer | SW-403 | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Renal Cells | PCT3, PR10 (mouse proximal tubule), HK-2 (human proximal tubule) | Significant decrease in cell viability. | ≥ 10 µM | [14] |
| Glioblastoma | GAMG | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Neuroblastoma | SKN-BE(2) | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Retinoblastoma | WERI-Rb-1 | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Larynx Carcinoma | HEp-2 | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Pancreas Carcinoma | CAPAN | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Gastric Carcinoma | 23132/87 | Inhibition of cell growth and induction of apoptosis. | Micromolar concentrations | [13] |
| Cardiac Cells | H9c2, MCEC | High cell viability (>70%) with slight cytotoxicity at higher concentrations. | 0.6 to 60 µg/mL | [15] |
| Non-Renal Epithelial | HeLa | No significant effect on cell viability. | Up to 50 µM | [14] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of Cyclosporin A (CsA) action.
Caption: Workflow for assessing CsA concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of Cyclosporin A.
Cell Viability and Proliferation Assays
1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 6,000-10,000 cells per well) and allowed to adhere for 24 hours.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclosporin A or a vehicle control.
-
Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[15]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
2. Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.[8]
-
Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with Cyclosporin A as described for the MTT assay.[8]
-
Cell Fixation: After incubation, cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[8]
-
Staining: The plates are washed, and 0.4% (w/v) SRB solution is added to each well for 30 minutes at room temperature.[8]
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[8]
-
Solubilization: The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.[8]
-
Measurement: Absorbance is measured at approximately 515 nm.[8]
3. T-Cell Proliferation Assay using CFSE: This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[7]
-
CFSE Staining: Isolated PBMCs are stained with CFSE at a final concentration of 1-5 µM.[7]
-
Cell Culture and Treatment: Stained cells are plated in 96-well plates and treated with varying concentrations of Cyclosporin A, a vehicle control, and a T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA).[7]
-
Incubation: The plate is incubated for 4-5 days.[7]
-
Flow Cytometry Analysis: Cells are harvested, washed, and analyzed on a flow cytometer to detect the CFSE signal. Proliferation is indicated by a decrease in CFSE fluorescence intensity.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclosporin A inhibits colon cancer cell growth independently of the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Cyclosporine A inhibits breast cancer cell growth by downregulating the expression of pyruvate kinase subtype M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The broad-spectrum antitumor action of cyclosporin A is due to its tachykinin receptor antagonist pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporin A Cross-Reactivity in Non-Immune Cells: A Comparative Guide
An Objective Analysis of Off-Target Effects for Researchers and Drug Development Professionals
Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and manage autoimmune diseases.[1][2][3] Its efficacy is rooted in the inhibition of T-cell activation.[4][5][6] It achieves this by binding to the intracellular protein cyclophilin, and this complex subsequently inhibits calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT).[2][4] This action blocks the transcription of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell proliferation.[4][5][7] However, the ubiquitous presence of cyclophilin and calcineurin in non-immune cells leads to significant off-target effects, or cross-reactivity, which can result in toxicities that limit the drug's clinical utility.[5][8][9]
This guide provides a comparative analysis of Cyclosporin A's cross-reactivity in various non-immune cell types, contrasts its effects with the alternative calcineurin inhibitor Tacrolimus (B1663567) (Tac), and presents supporting experimental data and protocols.
Comparative Analysis of Off-Target Effects
The primary non-immune toxicities associated with CsA include nephrotoxicity, hepatotoxicity, neurotoxicity, and endothelial dysfunction.[1][8][10] These effects are often dose-dependent and stem from a combination of calcineurin inhibition, mitochondrial dysfunction, and the induction of oxidative stress.[2][8][11]
Chronic nephrotoxicity is a major drawback of long-term CsA therapy, often manifesting as tubulointerstitial fibrosis and tubular atrophy.[9][12][13] In renal proximal tubular cells, CsA has been shown to induce epithelial-mesenchymal transition (EMT), a key process in fibrosis.[9][14] This transition is marked by morphological changes, such as cell elongation, and the expression of myofibroblast markers like α-smooth muscle actin.[9][14] A key mediator in this process is the transforming growth factor-β (TGF-β), which CsA induces in a dose-dependent manner.[9][14]
When compared to Tacrolimus, another widely used calcineurin inhibitor, the profiles of nephrotoxicity differ. Some studies suggest Tacrolimus may be less nephrotoxic, showing better graft function and lower serum creatinine (B1669602) levels in kidney transplant recipients.[15][16] However, other direct comparisons suggest their nephrotoxic potential is largely equivalent, though the specific sites of damage within the nephron may vary.[17] Recent animal studies indicate that Tacrolimus may more significantly affect the glomerular filtration barrier, while CsA's damage is more pronounced in the proximal tubular epithelia, causing lysosomal dysfunction and apoptosis.[18]
| Parameter | Cyclosporin A (CsA) | Tacrolimus (Tac) | Key Findings & Citations |
| Primary Site of Injury | Proximal Tubule Epithelium | Glomerular Filtration Barrier, Endothelium | CsA more severely affects proximal tubules, causing lysosomal dysfunction. Tacrolimus shows greater damage to the glomerular endothelium and podocytes.[18] |
| Serum Creatinine | Significant Increase | Generally Lower Increase vs. CsA | Patients converted from CsA to Tac showed a significant reduction in creatinine levels.[15] |
| Tubulointerstitial Fibrosis | Strong Induction via TGF-β1 & EMT | Induces Fibrosis, but comparative levels vary | CsA is a well-documented inducer of renal fibrosis through EMT.[9][12][14] |
| Glomerular Filtration Rate (GFR) | Reversible reduction in the short-term | Less impact on GFR reported in some studies | CsA induces a reversible reduction in renal blood flow and GFR.[9] |
CsA-induced hepatotoxicity is another significant concern, characterized by cholestasis and oxidative stress.[1][8][11] The mechanisms involve the inhibition of ATP-dependent bile salt transporters on the hepatocyte canalicular membranes, leading to impaired bile secretion.[2][19] This disruption, coupled with the generation of reactive oxygen species (ROS) and mitochondrial damage, contributes to liver injury.[8][11] In comparative studies using human HepaRG cells, CsA demonstrated significant cholestatic features at non-toxic concentrations, while Tacrolimus (FK506) was found to be much less cholestatic, inducing disturbances only at high, cytotoxic concentrations.[19]
| Parameter | Cyclosporin A (CsA) | Tacrolimus (FK506) | Key Findings & Citations |
| Cholestasis | Dose-dependent induction | Limited effects, only at high concentrations | CsA inhibits bile acid efflux and uptake; Tacrolimus is significantly less cholestatic in vitro.[19] |
| Oxidative Stress | Significant ROS generation | Less pronounced | CsA-induced hepatotoxicity is strongly linked to ROS production and mitochondrial damage.[8][11] |
| Bile Salt Transport | Competitive inhibitor of BSEP, MRP2 | Minimal effect at therapeutic doses | CsA directly inhibits key bile salt export pumps.[19] |
| Cell Viability (HepaRG) | No significant cytotoxicity up to 100μM (24h) | Highly toxic at 100μM (24h) | While less cholestatic, Tacrolimus showed higher direct cytotoxicity at elevated concentrations.[19] |
CsA exerts direct cytotoxic effects on endothelial cells, which can contribute to hypertension, a common side effect.[7][20] The drug can induce dose- and time-dependent endothelial cell injury, detachment, and lysis.[20] Furthermore, CsA impairs the function of endothelial progenitor cells (EPCs) by inhibiting their proliferation, migration, and tube formation capabilities.[21] This impairment is linked to an inflammatory response mediated by the NF-κB signaling pathway.[21] Other studies have shown that CsA can inhibit endothelial cell proliferation by increasing the production of interleukin-6 (IL-6).[22] In contrast, some research suggests CsA may have a protective role by inhibiting apoptosis in endothelial cells, potentially reducing transplant atherosclerosis.[23]
Neurotoxicity is a frequent complication of CsA treatment, with symptoms ranging from tremor and paresthesias to seizures and cortical blindness.[7][10][24] The mechanisms are complex and may involve a direct effect on endothelial cells leading to vasculopathy, as well as inhibition of mitochondrial enzymes.[10] Risk factors include high drug concentrations and low cholesterol levels, as the lipophilic nature of CsA allows it to cross the blood-brain barrier.[10][25] Low lipoprotein levels may increase the amount of unbound, free drug available to enter the brain.[25]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions underlying CsA's cross-reactivity is crucial for understanding its off-target effects.
Caption: Canonical pathway of CsA-mediated immunosuppression in T-cells.
Caption: Pathway of CsA-induced renal fibrosis in proximal tubular cells.
Caption: Workflow for in vitro assessment of CsA-induced nephrotoxicity.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are methodologies for key experiments cited in the literature for assessing CsA toxicity.
Protocol 1: In Vitro Assessment of CsA-Induced Nephrotoxicity
This protocol is based on methodologies used to study CsA's effects on renal proximal tubular cells.[9][13][14]
-
Cell Culture:
-
Culture human proximal tubular epithelial cells (e.g., LLC-PK1 or primary human cells) in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Grow cells to 80-90% confluency in multi-well plates at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare stock solutions of Cyclosporin A in a suitable solvent (e.g., DMSO).
-
Dilute CsA to final desired concentrations (e.g., 0.1 µM to 10 µM) in fresh cell culture media.
-
Replace the medium in the cell culture plates with the CsA-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Trypan Blue Exclusion):
-
After incubation, detach the cells using trypsin-EDTA.
-
Resuspend the cells in a known volume of media.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (viable cells / total cells) x 100%.
-
-
Analysis of Fibrotic Markers (Western Blot for α-SMA):
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against α-smooth muscle actin (α-SMA) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Protocol 2: Assessment of Endothelial Progenitor Cell (EPC) Function
This protocol is adapted from studies evaluating the impact of immunosuppressants on EPCs.[21]
-
EPC Isolation and Culture:
-
Isolate endothelial colony-forming cells (ECFCs), a subgroup of EPCs, from human umbilical cord blood or peripheral blood.
-
Culture the cells on collagen-coated plates in endothelial growth medium.
-
-
Drug Treatment:
-
Treat ECFCs with various non-toxic doses of CsA or Tacrolimus (e.g., 0.01 µM to 10 µM) for a defined period.
-
-
Proliferation Assay (e.g., BrdU Assay):
-
Seed ECFCs in a 96-well plate and allow them to adhere.
-
Add the drug-containing medium and incubate for 24-48 hours.
-
Add BrdU labeling solution for the final 2-4 hours of incubation.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate, following the manufacturer's instructions. Measure absorbance to quantify proliferation.
-
-
Tube Formation Assay (Angiogenesis):
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Harvest drug-treated ECFCs and seed them onto the Matrigel.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify parameters such as total tube length or number of branch points using imaging software.
-
Conclusion and Implications
While Cyclosporin A is a powerful immunosuppressant, its cross-reactivity in non-immune cells presents significant clinical challenges, particularly nephrotoxicity and hepatotoxicity.[8][9] The underlying mechanisms often involve the canonical calcineurin-NFAT pathway but also extend to the induction of oxidative stress, mitochondrial dysfunction, and profibrotic signaling.[9][11]
Comparative data suggests that alternative calcineurin inhibitors like Tacrolimus may offer a different side-effect profile, potentially with reduced cholestatic effects and distinct patterns of nephrotoxicity.[18][19] However, Tacrolimus is not without its own toxicities.[19][21] This highlights the critical need for continued research into the precise molecular mechanisms of these off-target effects. For drug development professionals, these findings underscore the importance of designing more selective immunosuppressants that can uncouple the desired T-cell inhibition from the deleterious effects on non-immune tissues. The use of advanced in vitro models, such as primary human cell cultures and 3D organoids, will be instrumental in screening new compounds for reduced cross-reactivity and improved safety profiles.[26][27]
References
- 1. Mechanisms of Cyclosporin A Induced Hepatotoxicity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 7. ccjm.org [ccjm.org]
- 8. Mechanisms of Cyclosporin A Induced Hepatotoxicity [rpbs.journals.ekb.eg]
- 9. Cyclosporine A-Induced Renal Fibrosis: A Role for Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Involvement of oxidative species in cyclosporine-mediated cholestasis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. Cyclosporine A-induced renal fibrosis: a role for epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclosporine versus tacrolimus in kidney transplantation: are there differences in nephrotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tacrolimus and Cyclosporine Nephrotoxicity in Native Kidneys of Pancreas Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Cyclosporin-induced endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cyclosporin-A inhibits human endothelial cells proliferation through interleukin-6-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclosporin A inhibits apoptosis of human endothelial cells by preventing release of cytochrome C from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical mechanisms of cyclosporine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models [mdpi.com]
A Comparative Analysis of the Immunosuppressive Potency of Cyclosporin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive potency of Cyclosporin A (CsA) and its key analogs. The information presented is supported by experimental data from in vitro studies to assist researchers in selecting the appropriate compound for their specific needs. This document details the mechanism of action, quantitative comparisons of potency, and standardized experimental protocols for assessing immunosuppressive activity.
Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
Cyclosporin A and its analogs exert their immunosuppressive effects by targeting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Nuclear NFAT acts as a transcription factor, inducing the expression of key cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the propagation of the immune response.
Cyclosporins diffuse into T-cells and bind to their intracellular receptor, cyclophilin. This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2] This inhibition prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent transcription of IL-2 and other cytokine genes.[1][2] This ultimately leads to a suppression of T-cell mediated immunity.
Cyclosporin A's mechanism of action.
Quantitative Comparison of Immunosuppressive Potency
The immunosuppressive potency of Cyclosporin A and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays that measure T-cell proliferation, such as the Mixed Lymphocyte Reaction (MLR). A lower IC50 value indicates greater potency.
| Compound | IC50 (µg/L) in Primary MLR | Relative Potency Ranking | Reference |
| Cyclosporin A (CsA) | 19 ± 4 | Most Potent | [3] |
| Cyclosporin G (CsG) | 60 ± 7 | Less Potent than CsA | [3] |
| Cyclosporin C (CsC) | Not Reported | CsA ≥ CsC | [4] |
| Cyclosporin D (CsD) | Not Reported | M1 ≥ CsD | [4] |
Note: The IC50 values for CsA and CsG are from a direct comparative study and provide a quantitative measure of their relative potency.[3] The relative potency ranking for CsC and CsD is based on a separate study that determined the overall immunosuppressive activity of several analogs and metabolites, ranking them as follows: CsA ≥ CsC > M17 > M1 ≥ CsD > M21.[4] Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison of the immunosuppressive potency of Cyclosporin A analogs, standardized in vitro assays are crucial. Below are detailed protocols for two commonly used methods: the Mixed Lymphocyte Reaction (MLR) and the CFSE-based T-Cell Proliferation Assay.
References
- 1. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vitro Immunosuppression: A Comparative Guide to Cyclosporin A and its Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate immunosuppressive agent for in vitro studies is a critical decision that can significantly impact experimental outcomes. Cyclosporin A (CsA) has long been a cornerstone in the field, but a range of alternatives now offer distinct mechanisms of action, potency, and cellular effects. This guide provides an objective comparison of CsA and its primary alternatives, supported by experimental data, detailed protocols, and visual pathways to aid in the informed selection of the most suitable compound for your research needs.
Comparative On-Target Activity of Immunosuppressants in Vitro
The in vitro potency of immunosuppressive drugs is commonly assessed by their ability to inhibit the proliferation of activated T-lymphocytes. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following tables summarize the IC50 values for Cyclosporin A and its major alternatives in various in vitro T-cell proliferation assays.
Table 1: Comparative IC50 Values in Mitogen-Stimulated T-Cell Proliferation
| Compound | Mitogen | IC50 (nM) | Primary Mechanism of Action |
| Cyclosporin A | PHA | 857[1] | Calcineurin Inhibitor |
| Tacrolimus (FK 506) | PHA | 0.72[1] | Calcineurin Inhibitor |
| Sirolimus (Rapamycin) | PHA | 0.87[1] | mTOR Inhibitor |
| Mycophenolic Acid | PHA | 232[1] | IMPDH Inhibitor |
| Bredinin | PHA | 8,919[1] | IMPDH Inhibitor |
| Leflunomide (A771726) | ConA | 30,000 | DHODH Inhibitor |
Data for Leflunomide's active metabolite, A771726, is from a study using concanavalin (B7782731) A (ConA) as the mitogen.
Table 2: Comparative IC50 Values in Mixed Lymphocyte Reaction (MLR)
| Compound | IC50 (nM) |
| Cyclosporin A | 20[2] |
| Tacrolimus (FK 506) | 0.21[2] |
| Mycophenolic Acid | ~10-100 |
| Bredinin | ~10,000 |
| Leflunomide (A771726) | ~25,000-100,000 |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimulation methods used.
Signaling Pathways and Mechanisms of Action
Understanding the distinct molecular pathways targeted by each immunosuppressant is crucial for interpreting experimental results and designing targeted studies.
Calcineurin Inhibitors: Cyclosporin A and Tacrolimus
Cyclosporin A and Tacrolimus, while structurally different, share a common mechanism of action by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway.[3] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines.[3]
References
Cyclosporin A's Inhibition of Calcineurin: A Comparative Analysis Using Western Blot
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Western blot analysis for determining the inhibitory effects of Cyclosporin (B1163) A on calcineurin. We will delve into the underlying signaling pathways, present supporting experimental data, and compare Cyclosporin A with other calcineurin inhibitors.
Cyclosporin A (CsA) is a potent immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] This inhibition ultimately prevents the activation of T-cells, a key component of the adaptive immune system.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular events underlying CsA-mediated immunosuppression.
The Calcineurin-NFAT Signaling Pathway
The activation of T-cells is triggered by an increase in intracellular calcium levels. This calcium influx activates calmodulin, which in turn binds to and activates calcineurin.[2] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3][4][5] Dephosphorylation exposes a nuclear localization sequence on NFAT, leading to its translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, NFAT acts as a transcription factor, upregulating the expression of genes essential for T-cell activation, including Interleukin-2 (IL-2).[1]
Cyclosporin A disrupts this cascade. It first forms a complex with an intracellular protein called cyclophilin.[1][2] This CsA-cyclophilin complex then binds to calcineurin, sterically hindering the phosphatase's access to its substrates, including NFAT.[1][6] This prevents NFAT dephosphorylation, its subsequent nuclear translocation, and ultimately, the transcription of T-cell activation genes.[1][3]
Western Blot Analysis of Calcineurin Inhibition
Western blotting is a powerful technique to visualize the inhibition of calcineurin by Cyclosporin A. The primary method involves assessing the phosphorylation status of NFAT. In the presence of an active calcineurin inhibitor like CsA, NFAT remains in its phosphorylated state. This can be detected on a Western blot as a shift in the molecular weight of the NFAT protein or by using antibodies specific to the phosphorylated form of NFAT.
Experimental Workflow
The general workflow for a Western blot analysis to assess calcineurin inhibition is as follows:
Comparison of Cyclosporin A with Other Calcineurin Inhibitors
Cyclosporin A is often compared to Tacrolimus (B1663567) (FK506), another potent calcineurin inhibitor.[7] While both drugs target calcineurin, they do so by binding to different immunophilins—Cyclosporin A to cyclophilin and Tacrolimus to FK506-binding protein (FKBP).[7][8] Studies have suggested that Cyclosporin A may exhibit greater calcineurin inhibition than Tacrolimus.[9][10]
| Parameter | Cyclosporin A | Tacrolimus (FK506) | Reference |
| Immunophilin Binding Partner | Cyclophilin | FK506-Binding Protein (FKBP) | [7][8] |
| Reported Calcineurin Inhibition | Potent, with some studies suggesting greater inhibition compared to Tacrolimus. | Potent, but some studies indicate less inhibition than Cyclosporin A at equivalent concentrations. | [9][10] |
| Nephrotoxicity Profile | Associated with nephrotoxicity.[8][11] | Also nephrotoxic, though some studies suggest different profiles of renal damage compared to CsA.[11][12] | |
| Other Side Effects | Hypertension, hyperlipidemia.[12] | Higher incidence of de-novo diabetes mellitus in some patient categories.[12] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Treatment: Culture cells (e.g., Jurkat T-cells) to the desired density and treat with Cyclosporin A or other inhibitors at various concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Harvesting: After treatment, harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NFAT1, anti-phospho-NFAT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Alternatives to Western Blot for Calcineurin Inhibition Analysis
While Western blotting is a valuable tool, other methods can also be employed to assess calcineurin inhibition:
-
Phosphatase Activity Assays: These assays directly measure the enzymatic activity of calcineurin. They typically use a synthetic phosphopeptide substrate and quantify the release of free phosphate (B84403).[9][13] The inhibitory effect of compounds like Cyclosporin A can be determined by measuring the reduction in phosphate release.
-
Capillary Gel Electrophoresis: This automated technique offers a more high-throughput alternative to traditional Western blotting for protein separation and immunodetection.[14]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter. Inhibition of calcineurin by Cyclosporin A leads to a decrease in reporter gene expression, which can be quantified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. NFAT5, a constitutively nuclear NFAT protein that does not cooperate with Fos and Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive calcineurin inhibitor cyclosporine A induces proapoptotic endoplasmic reticulum stress in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcineurin activity profiles of cyclosporin and tacrolimus are different in stable renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Which calcineurin inhibitor is preferred in renal transplantation: tacrolimus or cyclosporine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
Cyclosporin A's Impact on Cytokine Transcription: A Comparative Analysis of Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular effects of immunosuppressive agents is paramount. This guide provides a comparative analysis of Cyclosporin A's (CsA) effect on cytokine gene expression, validated through quantitative data. We will delve into the experimental protocols for gene expression analysis and compare CsA's performance with other common immunosuppressants, Tacrolimus (B1663567) and Sirolimus.
Cyclosporin A is a potent immunosuppressive drug widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of T-cell activation by blocking the transcription of key cytokine genes.[2] This guide will explore the molecular pathway through which CsA exerts its effects and provide a quantitative comparison of its impact on cytokine expression relative to other immunosuppressants.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Cyclosporin A's immunosuppressive activity is primarily mediated through its interaction with the intracellular protein cyclophilin. The resulting CsA-cyclophilin complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3][4] Calcineurin is a critical enzyme in the T-cell activation pathway.
Under normal conditions, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium levels, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[5][6] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of various cytokine genes, notably Interleukin-2 (IL-2), and initiates their transcription.[5] By inhibiting calcineurin, CsA prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokine genes.[2][3][4][5]
Comparative Analysis of Cytokine Gene Expression
To objectively evaluate the efficacy of Cyclosporin A, its effect on cytokine gene expression was compared with two other widely used immunosuppressants: Tacrolimus (a calcineurin inhibitor) and Sirolimus (an mTOR inhibitor). The following table summarizes the percentage of inhibition of cytokine mRNA expression in stimulated T-cells treated with these drugs.
| Cytokine | Cyclosporin A (% Inhibition) | Tacrolimus (% Inhibition) | Sirolimus (% Inhibition) | Reference |
| IL-2 | ~90% | ~95% | ~50% | [7] |
| IFN-γ | ~85% | ~90% | ~40% | [7] |
| TNF-α | ~60% | ~70% | ~20% | [7] |
| IL-4 | ~80% | ~85% | ~30% | [7] |
| IL-10 | ~65% | ~90% | ~100% | [7] |
Note: The values presented are approximate and have been compiled from multiple studies. The exact percentage of inhibition can vary depending on the experimental conditions, cell type, and drug concentration.
The data indicates that both Cyclosporin A and Tacrolimus are highly effective at inhibiting the expression of key pro-inflammatory cytokines such as IL-2 and IFN-γ. Tacrolimus appears to be slightly more potent in its inhibitory effects. Sirolimus, acting through a different mechanism (inhibition of mTOR), shows a lesser degree of inhibition on the transcription of these particular cytokines but is a potent inhibitor of IL-10 expression.
Experimental Protocols
The validation of Cyclosporin A's effect on cytokine transcription relies on robust gene expression analysis techniques. The following is a detailed methodology for a typical workflow.
T-Cell Culture and Stimulation
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) are commonly used.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: T-cells are typically stimulated to induce cytokine expression. A common method is to use phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and ionomycin (B1663694) at 1 µM.
Treatment with Immunosuppressants
-
Cells are pre-incubated with the desired concentrations of Cyclosporin A, Tacrolimus, or Sirolimus for 1-2 hours before stimulation.
-
A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction
-
Lysis: After the incubation period, cells are harvested and lysed using a reagent like TRIzol.
-
Phase Separation: Chloroform is added to the lysate, and the mixture is centrifuged to separate it into aqueous and organic phases. The RNA remains in the aqueous phase.
-
Precipitation: Isopropanol is added to the aqueous phase to precipitate the RNA.
-
Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) and then resuspended in RNase-free water.
-
Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
Reverse Transcription (cDNA Synthesis)
-
Reaction Mix: A master mix is prepared containing the extracted RNA, reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a suitable buffer.
-
Incubation: The reaction is incubated in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase. This process synthesizes complementary DNA (cDNA) from the RNA template.
Quantitative PCR (qPCR)
-
Reaction Mix: A qPCR master mix is prepared containing the synthesized cDNA, forward and reverse primers for the target cytokine genes (e.g., IL-2, TNF-α, IFN-γ) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Thermal Cycling: The qPCR is performed in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Collection: Fluorescence is measured at the end of each extension step.
Data Analysis
-
Relative Quantification: The relative expression of the target cytokine genes is calculated using the 2-ΔΔCt method. The expression levels are normalized to the reference gene and compared between the treated and untreated (control) samples.
-
Statistical Analysis: Statistical significance of the differences in gene expression is determined using appropriate tests, such as a t-test or ANOVA.
Conclusion
The gene expression analysis detailed in this guide provides a robust framework for validating the effects of Cyclosporin A on cytokine transcription. The quantitative data clearly demonstrates CsA's potent inhibitory effect on the expression of key pro-inflammatory cytokines, which is comparable to that of Tacrolimus. This targeted suppression of cytokine gene transcription at the molecular level underscores the therapeutic efficacy of Cyclosporin A in managing immune-mediated conditions. The provided experimental protocols offer a standardized approach for researchers to replicate and expand upon these findings in their own drug discovery and development efforts.
References
- 1. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry for Assessing T Cell Proliferation Inhibition by Cyclosporin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and key considerations when using flow cytometry to assess the inhibition of T cell proliferation by the immunosuppressive drug Cyclosporin A. We will explore the performance of Cyclosporin A in relation to other alternatives, supported by experimental data, and provide detailed protocols for key assays.
Introduction to T Cell Proliferation and its Inhibition by Cyclosporin A
T cell proliferation is a cornerstone of the adaptive immune response, crucial for clearing infections and for immunological memory. However, in autoimmune diseases and organ transplantation, uncontrolled T cell proliferation can be detrimental. Immunosuppressive drugs like Cyclosporin A are therefore vital in these clinical settings.
Cyclosporin A exerts its effect by inhibiting calcineurin, a key enzyme in the T cell activation pathway. This ultimately prevents the transcription of interleukin-2 (B1167480) (IL-2), a critical cytokine for T cell proliferation. Flow cytometry is a powerful technique to quantify this inhibition by measuring the reduction in T cell division in the presence of the drug.
Measuring T Cell Proliferation by Flow Cytometry: A Comparison of Proliferation Dyes
A common method to track T cell proliferation is through the use of fluorescent dyes that are diluted with each cell division. Carboxyfluorescein succinimidyl ester (CFSE) has traditionally been the gold standard; however, newer alternatives offer significant advantages.
| Feature | CFSE (Carboxyfluorescein Succinimidyl Ester) | CellTrace™ Violet |
| Mechanism of Action | Covalently labels intracellular proteins. Fluorescence is halved with each cell division. | Covalently labels intracellular proteins. Fluorescence is halved with each cell division. |
| Excitation/Emission | ~492 nm / ~517 nm (FITC channel) | ~405 nm / ~450 nm |
| Toxicity | Can be toxic to cells at higher concentrations (>1-2 µM), impacting viability and proliferative capacity.[1][2] | Exhibits lower toxicity compared to CFSE, allowing for the use of higher concentrations for brighter initial staining without compromising cell health.[1][2][3] |
| Peak Resolution | Can exhibit batch-to-batch variability and a decrease in fluorescence shortly after staining, which can affect the resolution of early divisions.[1] | Provides bright, uniform staining with distinct, well-resolved peaks for each generation, leading to more accurate quantification.[2][3] |
| Spectral Overlap | Occupies the FITC channel, which can limit multiplexing with other common fluorescent markers like GFP or FITC-conjugated antibodies.[1] | Excitation by the violet laser leaves the blue and green channels free for other markers, offering greater flexibility in multicolor panel design. |
| Cell-to-Cell Transfer | Some degree of non-specific transfer to adjacent unlabeled cells can occur, potentially confounding results.[1] | Shows minimal cell-to-cell transfer, ensuring that the measured fluorescence accurately reflects cell division.[1] |
Quantitative Comparison of Immunosuppressants
The potency of immunosuppressive drugs can be quantified by determining their half-maximal inhibitory concentration (IC50) for T cell proliferation.
| Immunosuppressant | Target | Reported IC50 for T Cell Proliferation (in vitro) |
| Cyclosporin A | Calcineurin | ~15.8 ± 2.3 ng/mL |
| Tacrolimus (FK506) | Calcineurin (via FKBP12) | Generally considered 10-100 times more potent than Cyclosporin A.[4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, stimulation method, and drug formulation.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE or CellTrace™ Violet
This protocol outlines the general steps for measuring T cell proliferation inhibition using a fluorescent dye.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE or CellTrace™ Violet staining solution
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and antibiotics)
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
-
Cyclosporin A (and other immunosuppressants for comparison)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend isolated PBMCs in pre-warmed phosphate-buffered saline (PBS).
-
Add the fluorescent dye (e.g., CFSE at a final concentration of 1-5 µM) and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the stained cells in complete medium and plate in a 96-well plate.
-
Add serial dilutions of Cyclosporin A or other immunosuppressants to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain with fluorescently-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) to analyze specific T cell subsets.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.
-
Visualizing Key Processes
Caption: T Cell Activation Pathway and the Point of Inhibition by Cyclosporin A.
Caption: Experimental Workflow for a T Cell Proliferation Inhibition Assay.
Conclusion
Flow cytometry is an indispensable tool for quantifying the inhibitory effects of immunosuppressants like Cyclosporin A on T cell proliferation. The choice of proliferation dye is a critical experimental parameter, with newer-generation dyes such as CellTrace™ Violet offering significant advantages over traditional reagents like CFSE in terms of reduced toxicity and improved data quality. By employing robust experimental protocols and appropriate data analysis, researchers can accurately compare the potency of different immunosuppressive agents and gain valuable insights into their mechanisms of action, ultimately aiding in the development of more effective and safer immunomodulatory therapies.
References
A Head-to-Head Comparison of Cyclosporin A and Sirolimus in Research Models
In the landscape of immunosuppressive agents, Cyclosporin (B1163) A and sirolimus stand out as critical tools in both clinical applications and basic research. While both drugs effectively suppress the immune system, they do so through distinct mechanisms of action, leading to different efficacy profiles and adverse effects. This guide provides a detailed, head-to-head comparison of Cyclosporin A and sirolimus, supported by experimental data from various research models, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: A Tale of Two Pathways
Cyclosporin A and sirolimus exert their immunosuppressive effects by targeting different intracellular signaling pathways crucial for T-cell activation and proliferation.
Cyclosporin A: The Calcineurin Inhibitor
Cyclosporin A's primary mechanism of action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Upon T-cell receptor activation, intracellular calcium levels rise, leading to the activation of calcineurin.[2] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] This dephosphorylation allows NFAT to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3]
Cyclosporin A disrupts this cascade by first binding to its intracellular receptor, cyclophilin.[3][4] The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically blocking its phosphatase activity.[1][4] This prevents NFAT dephosphorylation and subsequent translocation to the nucleus, ultimately inhibiting the production of IL-2 and other cytokines required for T-cell proliferation and activation.[3][4][5] Beyond the calcineurin/NFAT pathway, Cyclosporin A has also been shown to block the activation of JNK and p38 signaling pathways, further contributing to its potent immunosuppressive effects.[5]
Sirolimus: The mTOR Inhibitor
Sirolimus, also known as rapamycin (B549165), operates through a distinct pathway centered on the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[6][7] Sirolimus first binds to the intracellular protein FK506 binding protein 12 (FKBP-12).[6] The resulting sirolimus-FKBP-12 complex then specifically inhibits mTOR Complex 1 (mTORC1).[6][8]
The inhibition of mTORC1 has several downstream consequences that contribute to immunosuppression. It suppresses protein synthesis by preventing the activation of ribosomal protein S6 kinase (S6K) and inhibiting eukaryotic initiation factor 4E-binding proteins (4E-BPs).[6] Furthermore, mTORC1 inhibition leads to cell cycle arrest in the G1 phase, which is particularly effective in halting the proliferation of T-lymphocytes.[6] Unlike Cyclosporin A, which primarily affects cytokine production, sirolimus acts on the cellular response to cytokine stimulation.[9]
Comparative Efficacy and Potency
Direct comparisons in various research models have revealed differences in the potency and efficacy of Cyclosporin A and sirolimus.
| Parameter | Cyclosporin A | Sirolimus | Reference |
| In Vitro IC50 (Calcineurin Inhibition) | ~7 nM | Not Applicable | [10] |
| In Vitro IC50 (T-Cell Proliferation) | Varies by assay | Generally more potent than CsA | [11] |
| Primary Target | Calcineurin | mTOR | [4][6] |
| Effect on Cytokine Production (IL-2) | Strong Inhibition | Indirect effect | [3][9] |
| Effect on Cell Cycle Progression | Indirectly inhibits G0 to G1 transition | Blocks G1 to S phase progression | [6] |
Head-to-Head in Research Models: Key Findings
Immunosuppressive Activity
In models of organ transplantation, both drugs have demonstrated efficacy in preventing rejection. However, their differing mechanisms can be leveraged for combination therapies. In some studies, the combination of sirolimus with a calcineurin inhibitor like Cyclosporin A has shown synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity.[12]
A study in renal transplant recipients showed that a sirolimus-based regimen was comparable to a Cyclosporin A-based regimen in preventing acute rejection.[13] However, sirolimus has been shown to be particularly effective in expanding the population of circulating regulatory T cells (Tregs), which may contribute to long-term graft tolerance.[14]
Nephrotoxicity
A significant concern with Cyclosporin A is its potential for nephrotoxicity.[13] In contrast, sirolimus is generally considered to be less nephrotoxic.[13] A pooled analysis of two studies in renal transplant recipients found that the calculated glomerular filtration rate (GFR) was significantly higher in patients treated with sirolimus compared to those treated with Cyclosporin A over a two-year period.[13] However, some studies have reported that sirolimus can be associated with proteinuria and tubular damage.[15]
| Parameter | Cyclosporin A | Sirolimus | Reference |
| Glomerular Filtration Rate (GFR) | 56.8 mL/min (at 2 years) | 69.3 mL/min (at 2 years) | [13] |
| Serum Uric Acid | Significantly higher | Lower | [13] |
| Serum Magnesium | Significantly lower | Higher | [13] |
| Markers of Glomerular Damage (Albumin, Transferrin) | Lower | Higher | [15] |
| Markers of Tubular Damage (α1-microglobulin, Retinol-binding protein) | Lower | Higher | [15] |
Other Adverse Effects
While sirolimus may have a more favorable renal profile, it is associated with other side effects. In a study comparing the two drugs, sirolimus was linked to higher levels of serum cholesterol and triglycerides.[16] Both drugs have been shown to induce hypertension, although through different mechanisms; Cyclosporin A is associated with oxidative stress and sympathetic activation, while sirolimus primarily affects lipid profiles and hematological parameters.[17]
| Parameter | Cyclosporin A | Sirolimus | Reference |
| Systolic Blood Pressure (mmHg) | 146.2 +/- 4.5 | 148.9 +/- 4.8 | [17] |
| Diastolic Blood Pressure (mmHg) | 124.9 +/- 4.5 | 126.4 +/- 6.0 | [17] |
| Heart Rate | Elevated | Not elevated | [17] |
| LDL Cholesterol & Triglycerides | Increased | More significantly increased | [17] |
| Platelet and White Blood Cell Counts | Less affected | Lower | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols for comparing Cyclosporin A and sirolimus.
In Vitro Calcineurin Phosphatase Activity Assay
This assay is used to determine the inhibitory effect of Cyclosporin A on its primary target.
Materials and Reagents:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Cyclosporin A
-
Calcineurin Assay Buffer
-
Calmodulin
-
CaCl₂ solution
-
RII phosphopeptide substrate
-
Malachite Green Phosphate (B84403) Detection Solution
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Step-by-Step Protocol: A detailed protocol can be adapted from commercially available kits and literature.[10] The general principle involves incubating calcineurin with its substrate in the presence of varying concentrations of Cyclosporin A and its binding partner, cyclophilin. The amount of free phosphate released is then quantified using a colorimetric reagent like Malachite Green.[10]
T-Cell Proliferation Assay
This assay measures the inhibitory effect of both drugs on T-cell proliferation.
Materials and Reagents:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI 1640 culture medium
-
Fetal bovine serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Cyclosporin A and sirolimus
-
[³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., CFSE, WST-1)
-
96-well cell culture plates
-
Cell counter or spectrophotometer/fluorometer
Experimental Workflow:
Step-by-Step Protocol: T-cells are stimulated to proliferate using a mitogen or specific antigen in the presence of varying concentrations of the immunosuppressive drugs.[18] Proliferation is then measured by quantifying the incorporation of a labeled nucleotide (like [³H]-thymidine) into the DNA of dividing cells or by using a colorimetric assay that measures metabolic activity.[11]
Conclusion
Cyclosporin A and sirolimus are both potent immunosuppressants, but their distinct mechanisms of action result in different biological effects and side-effect profiles. Cyclosporin A acts early in T-cell activation by inhibiting calcineurin and cytokine production, while sirolimus acts later by blocking the mTOR pathway and the cellular response to growth factors. This fundamental difference underlies their varying performance in research models, particularly concerning efficacy, nephrotoxicity, and metabolic effects. A thorough understanding of these differences is essential for designing and interpreting experiments in immunology, pharmacology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sirolimus? [synapse.patsnap.com]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular actions of sirolimus: sirolimus and mTor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effects of sirolimus with cyclosporine and tacrolimus: analysis of immunosuppression on lymphocyte proliferation and activation in rat whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sirolimus does not exhibit nephrotoxicity compared to cyclosporine in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. Tubular toxicity in sirolimus- and cyclosporine-based transplant immunosuppression strategies: an ancillary study from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunosuppressive effects and safety of a sirolimus/cyclosporine combination regimen for renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypertension induced by immunosuppressive drugs: a comparative analysis between sirolimus and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cytosporin A
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of potent compounds like Cytosporin A are critical for ensuring both laboratory safety and environmental protection. Adherence to established protocols is not just a regulatory requirement but a cornerstone of responsible scientific practice. All waste containing this compound must be treated as hazardous.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes wearing chemically resistant gloves (double gloving is recommended), a lab coat, and eye protection.[2] All handling of this compound solutions should be performed within a certified chemical fume hood to prevent the generation of aerosols.[1][2]
Quantitative Data for Disposal and Decontamination
The following table summarizes key parameters for the handling and disposal of this compound, providing a quick reference for laboratory personnel.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Chemically resistant gloves (double gloving advised), lab coat, eye protection. | [2] |
| Engineering Controls | Certified chemical fume hood for handling solutions. | [1][2] |
| Decontamination Solution | Freshly prepared 70% ethanol (B145695) solution. | [1][2] |
| Surface Decontamination Procedure | Triple-wipe method with a clean, damp cloth for each wipe. | [2] |
| Waste Classification | Hazardous Waste. | [1][2] |
| Spill Management (less than 1 liter) | Trained personnel with appropriate PPE can manage the cleanup. | [1] |
| Spill Management (greater than 1 liter) | Contact the institution's Environmental Health & Safety (EH&S) office. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the systematic procedure for the safe disposal of this compound and contaminated materials.
1. Preparation and Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.[3]
-
This includes unused or leftover this compound, as well as any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware.[2]
2. Decontamination of Reusable Materials:
-
Reusable glassware and other non-porous materials can be decontaminated.
-
Rinse these items three times (triple rinse) with a 70% ethanol solution.[2]
-
Collect the ethanol rinsate as hazardous waste.
3. Packaging of Hazardous Waste:
-
Place all solid waste, including contaminated PPE and cleaning materials, into a sealable plastic bag or a designated hazardous waste container.[1][2]
-
For liquid waste, use a compatible, sealed container. Ensure the container is properly labeled as hazardous waste containing this compound.[2]
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.[3]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's authorized hazardous waste management service.[1]
-
Disposal must be carried out in accordance with all local, state, and federal regulations. Incineration is a common method for the disposal of pharmaceutical waste like this compound.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
1. Evacuate and Alert:
-
Immediately evacuate the area to prevent further exposure.
-
Inform others in the vicinity of the spill.[1]
2. Assess the Spill:
-
For spills of less than one liter, trained laboratory personnel with the correct PPE can proceed with the cleanup.
-
For spills larger than one liter, contact your institution's Environmental Health & Safety (EH&S) office immediately.[1]
3. Containment:
-
Confine the spill to a small area using absorbent material from a spill kit.[1]
4. Cleanup:
-
For liquid spills, cover the area with absorbent pads or activated charcoal.
-
For solid spills, carefully sweep up the material to avoid creating dust.[1]
5. Waste Collection:
-
Place all contaminated materials, including absorbent pads and cleaning cloths, into a sealable plastic bag or a designated hazardous waste container.[1][2]
6. Decontamination:
-
Clean the spill area using the triple-wipe method with a 70% ethanol solution.[1]
7. Labeling and Disposal:
-
Securely fasten the waste bag and label it as hazardous waste containing this compound.[1][2]
-
Arrange for collection by your institution's hazardous waste management service.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclosporin A
Essential guidance for the safe handling and disposal of Cyclosporin A, a potent immunosuppressant, is critical for protecting researchers and ensuring laboratory safety. This document provides immediate, procedural, and logistical information, from personal protective equipment (PPE) to waste management, designed to be the preferred resource for laboratory safety and chemical handling.
Cyclosporin A is classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC) and may have adverse reproductive effects.[1] Exposure can occur through inhalation, ingestion, or skin absorption, potentially causing irritation to the gastrointestinal tract, respiratory system, skin, and eyes.[1] Symptoms of exposure can include nausea, vomiting, tremors, and elevated blood pressure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when working with Cyclosporin A. This includes stringent engineering controls and appropriate PPE to minimize exposure.
Engineering Controls
All work with Cyclosporin A should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols or dust.[1][2] The work area within the fume hood should be prepared by laying down an absorbent work surface with the absorbent side facing up; the edges should be taped down to prevent movement.[2]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (nitrile is recommended).[1] | To prevent skin absorption of the chemical. |
| Double gloving is advised.[2][3] | Provides an additional layer of protection against contamination. | |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1][3] | To protect the eyes from splashes or aerosols. |
| A face shield should be worn if there is a potential for direct facial contact with dust or aerosols.[3] | Offers full-face protection from potential splashes. | |
| Body Protection | A laboratory coat, fully buttoned.[1][2] | To protect skin and personal clothing from contamination. |
| Full-length pants and closed-toe shoes.[1] | Ensures no skin is exposed between the shoe and ankle. | |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or if there is a risk of exceeding the Permissible Exposure Limit (PEL).[1][3] | To prevent inhalation of airborne particles. A full-face particle respirator with N100 (US) cartridges is recommended in such cases.[1] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of Cyclosporin A in a laboratory setting.
Handling and Storage
-
Minimize Quantities: Use the smallest practical amount of Cyclosporin A for each experiment.[1]
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[1][2]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the chemical.[1] Avoid contact with skin, eyes, and clothing.[1]
Spill Management
For spills less than 1 liter:
-
Evacuate and Alert: Immediately clear the area and inform colleagues of the spill.[4]
-
Containment: Use an appropriate spill kit with absorbent materials to confine the spill.[4]
-
Cleanup:
-
Collection: Place all contaminated materials into a sealable, labeled hazardous waste container.[2][4]
For spills greater than 1 liter:
-
Contact your institution's Environmental Health & Safety (EH&S) office immediately.[1]
Decontamination and Waste Disposal
-
Surface Decontamination: Clean all work surfaces where Cyclosporin A was handled using a "triple wipe" method with a 70% ethanol (B145695) solution.[2]
-
Equipment Decontamination: Reusable glassware and non-porous materials can be decontaminated by rinsing them three times with a 70% ethanol solution.[2]
-
Waste Segregation: All materials contaminated with Cyclosporin A, including unused product, must be disposed of as hazardous waste.[2]
-
Waste Collection: Store hazardous waste in closed, properly labeled containers in a designated area.[1] Contact your institution's hazardous waste management service for pickup.[2]
-
Sharps Disposal: Used needles and syringes should be disposed of in a designated sharps container for incineration.[2]
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 17.5 µg/m³ | [5] |
| Internal Wipe Limit | 100 µ g/100 cm² | [3] |
| Recommended Storage Temperature | 2-8 °C | [1] |
Experimental Protocol: Preparing a Cyclosporin A Solution
This protocol outlines the steps for safely preparing a solution of Cyclosporin A.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above, including double gloves.
-
Prepare the work surface within the fume hood with an absorbent liner.
-
-
Weighing:
-
Carefully weigh the desired amount of Cyclosporin A powder in a tared container.
-
Handle the powder with care to minimize dust formation.
-
-
Solubilization:
-
Add the appropriate solvent to the Cyclosporin A powder.
-
Gently swirl or vortex the container to dissolve the compound completely. Avoid creating aerosols.
-
-
Transfer and Storage:
-
If necessary, transfer the solution to a final sterile container using appropriate sterile techniques.
-
Clearly label the container with the compound name, concentration, date, and your initials.
-
Store the solution at the recommended temperature of 2-8°C, protected from light.[1]
-
-
Cleanup:
-
Decontaminate all work surfaces and equipment as described in the "Decontamination and Waste Disposal" section.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.
-
Wash hands thoroughly.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of Cyclosporin A.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
